molecular formula C6H6BrNO2 B13989799 2-Bromo-1-(5-methylisoxazol-4-yl)ethanone

2-Bromo-1-(5-methylisoxazol-4-yl)ethanone

Cat. No.: B13989799
M. Wt: 204.02 g/mol
InChI Key: SXAKTEPTECTRJG-UHFFFAOYSA-N
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Description

2-Bromo-1-(5-methylisoxazol-4-yl)ethanone is a useful research compound. Its molecular formula is C6H6BrNO2 and its molecular weight is 204.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-1-(5-methylisoxazol-4-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-1-(5-methylisoxazol-4-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H6BrNO2

Molecular Weight

204.02 g/mol

IUPAC Name

2-bromo-1-(5-methyl-1,2-oxazol-4-yl)ethanone

InChI

InChI=1S/C6H6BrNO2/c1-4-5(3-8-10-4)6(9)2-7/h3H,2H2,1H3

InChI Key

SXAKTEPTECTRJG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NO1)C(=O)CBr

Origin of Product

United States

Foundational & Exploratory

Chemical structure and properties of 2-Bromo-1-(5-methylisoxazol-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

High-Performance Intermediate for Heterocyclic Scaffold Construction

Executive Summary

2-Bromo-1-(5-methylisoxazol-4-yl)ethanone is a specialized


-haloketone intermediate widely utilized in medicinal chemistry and agrochemical synthesis. Characterized by the presence of a reactive bromomethyl carbonyl group attached to the 4-position of a 5-methylisoxazole ring, this compound acts as a potent electrophile. It serves as a "linchpin" molecule, primarily employed to construct fused or linked heterocyclic systems—most notably thiazoles (via Hantzsch synthesis) and imidazoles—which are pharmacophores found in COX-2 inhibitors, antibiotics, and immunomodulators.

This guide provides a comprehensive technical analysis of its physiochemical properties, synthetic protocols, and reactivity profiles, designed for researchers requiring high-purity derivatization.

Chemical Structure & Properties[1][2][3][4][5][6][7]

The molecule features an isoxazole core, a five-membered heteroaromatic ring containing adjacent oxygen and nitrogen atoms. The 4-position substitution is critical; unlike the 3- or 5-isomers, the 4-position is electronically distinct, often conferring unique solubility and binding profiles to its derivatives.

Table 1: Physiochemical Profile
PropertyDataNote
IUPAC Name 2-Bromo-1-(5-methyl-1,2-oxazol-4-yl)ethanone
Molecular Formula

Molecular Weight 204.02 g/mol
Physical State Crystalline Solid / Off-white to yellowColor darkens upon oxidation/light exposure.[]
Melting Point 55–60 °C (Typical range for class)Experimental verification required per batch.
Solubility Soluble in DCM,

, THF, EtOAc
Hydrolytically unstable in basic aqueous media.
Reactivity Class

-Haloketone / Alkylating Agent
High Potency Electrophile
Key Hazards Lachrymator , Corrosive, Skin IrritantHandle only in a fume hood.

Synthetic Methodology

The synthesis of 2-Bromo-1-(5-methylisoxazol-4-yl)ethanone is typically achieved via the regioselective bromination of the precursor ketone, 1-(5-methylisoxazol-4-yl)ethanone .

Protocol: Selective -Bromination

Objective: Monobromination of the acetyl group while avoiding ring bromination or dibromination.

Reagents:

  • Precursor: 1-(5-methylisoxazol-4-yl)ethanone (1.0 eq)

  • Brominating Agent: Bromine (

    
    ) (1.0–1.05 eq) or Phenyltrimethylammonium tribromide (PTAB) for milder conditions.
    
  • Solvent: Glacial Acetic Acid (AcOH) or

    
     with catalytic HBr.
    
  • Quench: Saturated aqueous

    
    .
    

Step-by-Step Workflow:

  • Preparation: Dissolve 1-(5-methylisoxazol-4-yl)ethanone in glacial acetic acid (5 mL/mmol) in a round-bottom flask equipped with a pressure-equalizing addition funnel.

  • Activation: Add a catalytic amount of HBr (33% in AcOH) to initiate enolization.

  • Addition: Cool the solution to 0–5 °C. Add

    
     (diluted in AcOH) dropwise over 30 minutes.
    
    • Expert Insight: The solution will initially turn orange/red.[2] The rate of addition should match the rate of decolorization to prevent high local concentrations of

      
      , which favor dibromination.
      
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (System: Hexane/EtOAc 3:1). The product is usually less polar than the starting ketone.

  • Workup: Pour the reaction mixture into ice-cold water. The product often precipitates.[3]

    • If solid:[4][5][6][7][8] Filter, wash copiously with cold water to remove acid, and dry under vacuum.

    • If oil: Extract with DCM (

      
      ), wash organic layer with sat. 
      
      
      
      (careful: gas evolution) and brine. Dry over
      
      
      .[2]
  • Purification: Recrystallization from Ethanol/Hexane or Ethanol/Water is preferred over column chromatography, as silica gel can sometimes induce degradation.

Visualization: Synthetic Pathway

SynthesisWorkflow Start Precursor: 1-(5-methylisoxazol-4-yl)ethanone Intermediate Intermediate: Enol Species Start->Intermediate Enolization (H+) Reagent Reagent: Br2 / AcOH (Catalytic HBr) Reagent->Intermediate Product Target: 2-Bromo-1-(5-methylisoxazol-4-yl)ethanone Intermediate->Product Electrophilic Addition (-HBr) Workup Workup: Quench (NaHCO3) Filtration/Extraction Product->Workup Isolation

Caption: Step-wise bromination pathway via acid-catalyzed enolization.

Reactivity & Applications

The utility of this compound stems from the high electrophilicity of the


-carbon.[3] The adjacent carbonyl group and the electron-withdrawing isoxazole ring make the methylene bromide highly susceptible to 

attack.
The Hantzsch Thiazole Synthesis

The most common application is the reaction with thioamides or thioureas to form thiazoles.

Mechanism:

  • Nucleophilic Attack: The sulfur atom of the thiourea attacks the

    
    -carbon, displacing the bromide ion.
    
  • Cyclization: The nitrogen of the thiourea attacks the carbonyl carbon.

  • Dehydration: Loss of water yields the aromatic thiazole ring.

Standard Protocol (Thiourea Reaction):

  • Solvent: Ethanol or Methanol (reflux).

  • Time: 1–3 hours.

  • Observation: The product usually precipitates as the hydrobromide salt.[3]

Visualization: Hantzsch Reaction Mechanism

Reactivity Substrate 2-Bromo-1-(5-methylisoxazol-4-yl)ethanone (Electrophile) Transition S-Alkylated Intermediate (Non-isolated) Substrate->Transition SN2 Attack Nucleophile Thiourea / Thioamide (Nucleophile) Nucleophile->Transition SN2 Attack Cyclization Intramolecular Condensation (-H2O) Transition->Cyclization N-attack on C=O Final 4-(5-methylisoxazol-4-yl)thiazole derivative Cyclization->Final Aromatization

Caption: Mechanism of thiazole ring formation via condensation with thiourea.

Safety & Handling (Critical)

Warning: This compound is a potent lachrymator (tear gas agent) and skin irritant.

  • Containment: All weighing and transfers must occur inside a certified chemical fume hood.

  • Decontamination: Glassware should be rinsed with a dilute solution of sodium thiosulfate or sodium bisulfite to quench active alkylating residues before removal from the hood.

  • PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

  • Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen). The compound degrades (darkens) upon exposure to moisture and light, liberating HBr.

References

  • Sigma-Aldrich. (n.d.).[6] 1-(3-(4-Bromophenyl)-5-methylisoxazol-4-yl)ethanone Product Sheet. Retrieved from [5]

    • Note: Provides physiochemical baselines for isoxazolyl ethanone deriv
  • BOC Sciences. (n.d.).[] 2-Bromo-1-(5-Methyl-3-Isoxazolyl) Ethanone Properties. Retrieved from

    • Note: Reference for the isomeric 3-yl structure, establishing general solubility and handling protocols for the class.
  • BenchChem. (2025).[9] Application Notes and Protocols for the Reactions of 2-Bromo-1-furan-2-yl-ethanone. Retrieved from

    • Note: Establishes the standard Hantzsch thiazole synthesis protocol applicable to heterocyclic -bromoketones.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for substituted isoxazoles. Retrieved from

Sources

2-Bromo-1-(5-methylisoxazol-4-yl)ethanone CAS number and identifiers

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-Bromo-1-(5-methylisoxazol-4-yl)ethanone CAS Number: 1220419-23-7 Document Type: Technical Monograph & Experimental Guide Audience: Medicinal Chemists, Process Engineers, and Drug Discovery Researchers

Scaffold Architecture, Synthesis, and Heterocyclic Utility

Executive Summary & Chemical Profile

2-Bromo-1-(5-methylisoxazol-4-yl)ethanone is a specialized


-haloketone intermediate used primarily in the construction of bi-heterocyclic pharmacophores. Unlike its more common isomer (the 3-substituted variant), the 4-substituted isoxazole core offers unique vector orientation for structure-activity relationship (SAR) exploration, particularly in the design of kinase inhibitors and anti-infectives.

This guide details the validated synthesis, safety protocols, and application of this compound in Hantzsch thiazole couplings, providing a self-consistent workflow for laboratory-scale production.

Chemical Identifiers
PropertyDetail
CAS Number 1220419-23-7
IUPAC Name 2-Bromo-1-(5-methyl-1,2-oxazol-4-yl)ethanone
Precursor CAS 6497-21-8 (1-(5-methylisoxazol-4-yl)ethanone)
Molecular Formula

Molecular Weight 204.02 g/mol
SMILES CC1=C(C(=O)CBr)C=NO1
Appearance Off-white to pale yellow crystalline solid
Hazards Lachrymator , Skin Corrosive (Cat 1B), Acute Toxicity
Synthetic Pathway & Experimental Protocol

The synthesis of 2-Bromo-1-(5-methylisoxazol-4-yl)ethanone relies on the regioselective


-bromination of the acetyl group at the C4 position. The 4-position of the isoxazole ring is electron-rich, but the exocyclic ketone is the primary site for radical or acid-catalyzed halogenation.
Mechanism of Action

The reaction proceeds via the enol tautomer of the ketone. In acidic media, the carbonyl oxygen is protonated, facilitating enolization. Bromine (


) electrophilically attacks the alkene of the enol, followed by deprotonation to restore the carbonyl.
DOT Diagram: Synthesis Workflow

SynthesisWorkflow Figure 1: Acid-catalyzed alpha-bromination pathway. Start Precursor: 1-(5-methylisoxazol-4-yl)ethanone (CAS 6497-21-8) Intermediate Intermediate: Enol Tautomer Start->Intermediate Acid Cat. Enolization Reagent Reagent: Br2 / HBr / AcOH or NBS / pTsOH Reagent->Intermediate Product Target: 2-Bromo-1-(5-methylisoxazol-4-yl)ethanone (CAS 1220419-23-7) Intermediate->Product Electrophilic Substitution

Figure 1: Acid-catalyzed alpha-bromination pathway converting the acetyl precursor to the alpha-bromo ketone.[1][2][3][4][5]

Detailed Protocol: Acid-Catalyzed Bromination

Note: This protocol is designed to minimize poly-bromination and ring bromination.

Reagents:

  • 1-(5-methylisoxazol-4-yl)ethanone (1.0 eq)

  • Bromine (

    
    ) (1.05 eq)
    
  • Glacial Acetic Acid (Solvent, 10 V)

  • HBr (48% aq., catalytic, 0.1 eq)

Step-by-Step Methodology:

  • Setup: Equip a 3-neck round-bottom flask with a pressure-equalizing addition funnel, a reflux condenser, and a gas scrubber (NaOH trap) to neutralize HBr fumes.

  • Dissolution: Charge the flask with 1-(5-methylisoxazol-4-yl)ethanone and Glacial Acetic Acid. Stir until fully dissolved. Add catalytic HBr.[6]

  • Bromine Addition: Dissolve bromine in a small volume of acetic acid in the addition funnel.

  • Reaction: Heat the reaction mixture to 45–50°C (initiated). Dropwise add the bromine solution over 30–60 minutes. The solution should decolorize as bromine is consumed.

    • Critical Control Point: Do not overheat (>70°C) to prevent bromination of the methyl group on the isoxazole ring.

  • Quench: Once TLC indicates consumption of starting material, cool to room temperature. Pour the mixture into ice-cold water (50 V).

  • Isolation: The product typically precipitates.[7] Filter the solid.[7] If no precipitate forms, extract with Dichloromethane (DCM), wash with saturated

    
     (carefully, gas evolution), then brine.
    
  • Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (0-30% EtOAc in Hexanes) if high purity is required for biological assays.

Reactivity & Applications: The Hantzsch Coupling

The primary utility of 2-Bromo-1-(5-methylisoxazol-4-yl)ethanone is as a "linchpin" electrophile in the Hantzsch Thiazole Synthesis . This reaction condenses the


-haloketone with thioamides or thioureas to generate 2-amino-4-(isoxazolyl)thiazoles, a privileged scaffold in kinase inhibition (e.g., analogous to certain CDK inhibitors).
DOT Diagram: Hantzsch Coupling Logic

HantzschReaction Figure 2: Hantzsch Thiazole Synthesis mechanism. HaloKetone Electrophile: 2-Bromo-1-(5-methylisoxazol-4-yl)ethanone Attack Step 1: S-Alkylation (Nucleophilic Attack) HaloKetone->Attack Thiourea Nucleophile: Substituted Thiourea (R-NH-CS-NH2) Thiourea->Attack Cyclization Step 2: Cyclodehydration (Ring Closure) Attack->Cyclization Intermediate Thioimidate Final Product: 4-(5-methylisoxazol-4-yl)-2-aminothiazole Cyclization->Final -H2O -HBr

Figure 2: Convergent synthesis of the isoxazole-thiazole hybrid scaffold via Hantzsch condensation.

Protocol: Synthesis of 4-(5-methylisoxazol-4-yl)-2-aminothiazoles

Rationale: Ethanol is the solvent of choice as it solubilizes the reagents but often precipitates the hydrobromide salt of the product, simplifying isolation.

  • Reagents: Mix 2-Bromo-1-(5-methylisoxazol-4-yl)ethanone (1.0 mmol) and the appropriate Thiourea (1.1 mmol) in absolute Ethanol (5 mL).

  • Reflux: Heat to reflux (

    
    ) for 2–4 hours.
    
  • Monitoring: Monitor by TLC (Mobile phase: 50% EtOAc/Hexane). The starting bromide is less polar than the thiazole product.

  • Workup:

    • Method A (Salt Isolation): Cool to

      
      . Filter the precipitate (HBr salt).[7] Wash with cold ethanol.
      
    • Method B (Free Base): Evaporate solvent.[7] Resuspend in water. Neutralize with

      
       or saturated 
      
      
      
      to pH 8. Filter the resulting free base solid.[7]
Safety & Handling (Lachrymator Warning)

-Bromoketones are potent alkylating agents and lachrymators (tear gas agents). Strict adherence to safety protocols is non-negotiable.
  • Engineering Controls: All operations, including weighing, must be performed inside a certified chemical fume hood.

  • PPE: Double nitrile gloves, lab coat, and chemical safety goggles.

  • Decontamination: Spills should be treated with a solution of dilute ammonia or sodium thiosulfate to quench the alkylating capability before cleaning.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). These compounds degrade (darken) upon exposure to light and moisture, liberating HBr.

References
  • BOC Sciences. 2-Bromo-1-(5-Methyl-3-Isoxazolyl) Ethanone (Isomer Reference). Accessed February 28, 2026.

  • ChemShuttle. Product Catalog: 2-bromo-1-(5-methylisoxazol-4-yl)ethanone (CAS 1220419-23-7). Accessed February 28, 2026.

  • ChemScene. 2-Bromo-1-(3-bromoisoxazol-5-yl)ethanone (Structural Analog). Accessed February 28, 2026.

  • National Institutes of Health (PMC). Reaction of unsymmetrical α-bromo-1,3-diketones with N-substituted thioureas. (Mechanistic grounding for Hantzsch synthesis).

  • BenchChem. Technical Guide to 2-Bromo-1-furan-2-yl-ethanone (Analogous Synthesis Protocols). Accessed February 28, 2026.

Sources

A Technical Guide to the Solubility Profile of 2-Bromo-1-(5-methylisoxazol-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

2-Bromo-1-(5-methylisoxazol-4-yl)ethanone is a key heterocyclic intermediate with significant applications in synthetic chemistry, particularly in the development of pharmaceutical agents. Its utility in subsequent reaction steps is critically dependent on its solubility in various organic solvents. This guide provides a comprehensive framework for understanding and determining the solubility profile of this compound. Due to the limited availability of public data, this document emphasizes a predictive analysis based on molecular structure and establishes a detailed, field-proven protocol for the experimental determination of its solubility. This approach ensures that researchers, scientists, and drug development professionals can effectively utilize this compound in their workflows, from reaction design to purification and formulation.

Introduction and Physicochemical Foundation

2-Bromo-1-(5-methylisoxazol-4-yl)ethanone belongs to the class of α-bromo ketones, which are versatile electrophilic building blocks in organic synthesis. The molecule incorporates a 5-methylisoxazole ring, a polar heterocyclic system, and an α-bromoketone moiety, which introduces both polarity and reactivity. An understanding of its solubility is paramount for its effective use, influencing reaction kinetics, purification strategies (e.g., crystallization), and formulation development.[1]

The principle of "like dissolves like" is the cornerstone for predicting solubility.[2] This principle states that substances with similar polarities are more likely to be soluble in one another. The polarity of 2-Bromo-1-(5-methylisoxazol-4-yl)ethanone is a balance between the polar isoxazole ring and ketone group, and the more nonpolar methyl and bromo substituents.

Table 1: Predicted Physicochemical Properties of 2-Bromo-1-(5-methylisoxazol-4-yl)ethanone

Property Predicted Value / Information Source / Rationale
Molecular Formula C₆H₆BrNO₂ []
Molecular Weight ~204.02 g/mol [][4]
Appearance Likely a solid at room temperature Based on similar structures.
Polarity Moderately Polar Combination of polar isoxazole and ketone groups with nonpolar alkyl and halogen features.
Hydrogen Bond Acceptor Count 2 (Oxygen and Nitrogen atoms) Structural analysis.

| Hydrogen Bond Donor Count | 0 | Structural analysis. |

Predictive Solubility Analysis

Based on its hybrid polar/nonpolar structure, we can predict the solubility of 2-Bromo-1-(5-methylisoxazol-4-yl)ethanone across a spectrum of common organic solvents.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): These solvents can engage in dipole-dipole interactions with the ketone and isoxazole moieties. Therefore, high solubility is anticipated in solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). Acetonitrile and acetone are also expected to be effective solvents.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Alcohols like methanol and ethanol can act as hydrogen bond acceptors for the compound's polar groups. Good to moderate solubility is expected, potentially making them suitable for reactions and recrystallization.[5]

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have moderate polarity and are generally effective at dissolving a wide range of organic compounds. Good solubility is predicted.

  • Ethereal Solvents (e.g., Tetrahydrofuran (THF), Diethyl Ether): THF, being more polar than diethyl ether, is expected to be a better solvent. Solubility in diethyl ether might be limited.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Due to the significant polarity imparted by the isoxazole and ketone groups, low solubility is expected in nonpolar aliphatic and aromatic hydrocarbon solvents.

Table 2: Predicted Solubility of 2-Bromo-1-(5-methylisoxazol-4-yl)ethanone in Common Organic Solvents

Solvent Class Representative Solvents Predicted Solubility Rationale
Polar Aprotic DMSO, DMF, Acetonitrile High Strong dipole-dipole interactions.
Polar Protic Methanol, Ethanol High to Moderate Hydrogen bonding and polar interactions.
Chlorinated Dichloromethane (DCM), Chloroform High to Moderate Good balance of polarity for dissolution.
Ethers Tetrahydrofuran (THF) Moderate Moderate polarity and dipole interactions.

| Nonpolar | Hexane, Toluene, Diethyl Ether | Low | Mismatch in polarity ("like dissolves like" principle). |

Experimental Protocol for Solubility Determination

To move from prediction to quantitative data, a robust experimental protocol is necessary. The isothermal equilibrium shake-flask method is a gold standard for determining thermodynamic solubility.[1] This method ensures that the solvent is fully saturated with the compound at a specific temperature.

Materials and Equipment
  • 2-Bromo-1-(5-methylisoxazol-4-yl)ethanone (solid)

  • Selected organic solvents (HPLC grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker/incubator

  • Centrifuge

  • Syringes and syringe filters (0.45 µm, solvent-compatible)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Step-by-Step Methodology
  • Preparation of Stock Standard: Accurately weigh a small amount of the compound and dissolve it in a suitable solvent (in which it is highly soluble, e.g., acetonitrile) to prepare a concentrated stock solution of known concentration. This will be used to create a calibration curve.

  • Sample Preparation: Add an excess amount of solid 2-Bromo-1-(5-methylisoxazol-4-yl)ethanone to a vial containing a known volume (e.g., 1 mL) of the test solvent. The presence of undissolved solid at the end of the experiment is crucial to confirm that equilibrium has been reached.

  • Equilibration: Tightly cap the vials and place them in a shaker incubator set to a constant temperature (e.g., 25 °C). Allow the samples to equilibrate for an extended period (typically 24-48 hours) to ensure the solution is fully saturated.[1]

  • Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed to let the excess solid settle. Centrifuge the vials to further pellet the undissolved solid.

  • Sample Dilution and Analysis: Carefully withdraw a small aliquot of the clear supernatant and filter it through a syringe filter to remove any remaining particulates. Dilute the filtered solution with a suitable solvent to bring the concentration within the range of the HPLC calibration curve. Analyze the diluted sample by HPLC to determine its concentration.

  • Data Analysis: Using the calibration curve, calculate the concentration of the saturated solution. This value represents the thermodynamic solubility of the compound in that specific solvent at the tested temperature. Report the results in units such as mg/mL or mmol/L.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare HPLC Stock Standard hplc Analyze via HPLC prep_stock->hplc Create Calibration Curve prep_sample Add Excess Solid to Solvent equilibrate Equilibrate (24-48h) at Constant Temp prep_sample->equilibrate Shake-Flask Method separate Centrifuge to Separate Phases equilibrate->separate filter Filter Supernatant (0.45 µm filter) separate->filter filter->hplc Dilute as needed calculate Calculate Solubility from Calibration Curve hplc->calculate

Caption: Workflow for determining thermodynamic solubility.

Safety and Handling Considerations

As an α-bromo ketone, 2-Bromo-1-(5-methylisoxazol-4-yl)ethanone requires careful handling. Many compounds in this class are lachrymators (potent eye irritants) and skin irritants.[6]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[6][7]

  • Storage: Store the compound in a cool, dark, and dry environment, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[6] It should be kept in a tightly sealed container to avoid exposure to moisture, which can lead to hydrolysis.[6][8]

  • Incompatibilities: Avoid contact with strong bases, which can promote dehydrobromination, and strong oxidizing agents.[6][8]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[9]

Conclusion

While comprehensive public data on the solubility of 2-Bromo-1-(5-methylisoxazol-4-yl)ethanone is scarce, a systematic approach combining theoretical prediction and experimental verification provides a reliable path forward. The structural features of the molecule suggest high solubility in polar aprotic and protic solvents and limited solubility in nonpolar solvents. The detailed experimental protocol provided in this guide offers a robust and validated method for researchers to generate precise solubility data. This information is crucial for optimizing reaction conditions, developing effective purification strategies, and advancing the use of this valuable intermediate in drug discovery and chemical synthesis.

References

  • PubChem. 2-bromo-N-(4,5-dimethylisoxazol-3-Yl)-N-(methoxymethyl)benzenesulfonamide. Available from: [Link]

  • Google Patents. CN111471025A - Favipiravir intermediate and synthesis method of favipiravir.
  • LibreTexts Chemistry. Solubility of Organic Compounds. Available from: [Link]

  • National Center for Biotechnology Information. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC. Available from: [Link]

  • National Center for Biotechnology Information. Physics-Based Solubility Prediction for Organic Molecules - PMC. Available from: [Link]

  • Royal Society of Chemistry. Scalable synthesis of favipiravir via conventional and continuous flow chemistry. Available from: [Link]

  • ResearchGate. (PDF) The complete synthesis of favipiravir from 2-aminopyrazine. Available from: [Link]

  • Thermo Fisher Scientific. SAFETY DATA SHEET. Available from: [Link]

  • Saddleback College. Experiment: Solubility of Organic & Inorganic Compounds. Available from: [Link]

  • PharmaCompass. 1-(5-Bromo-4-methylthiophen-2-yl)ethanone. Available from: [Link]

  • Princeton University Environmental Health & Safety. Handling Radioactive Materials Safely. Available from: [Link]

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The Ascendant Role of Isoxazole-Based Alpha-Bromo Ketones in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers

Abstract

The confluence of the isoxazole scaffold, a privileged heterocycle in numerous FDA-approved drugs, with the versatile reactivity of the alpha-bromo ketone functional group has created a class of molecules with significant potential in medicinal chemistry.[1] Isoxazole-based alpha-bromo ketones serve as highly valuable synthetic intermediates, enabling rapid diversification and the construction of complex molecular architectures. Their inherent biological activities, coupled with their utility as building blocks, have positioned them as critical targets in the development of novel therapeutic agents across a spectrum of diseases, including cancer, microbial infections, and inflammatory conditions.[2][3][4] This technical guide provides an in-depth exploration of the synthesis, reactivity, and medicinal applications of these compounds, offering field-proven insights and detailed protocols for researchers and drug development professionals.

Foundational Concepts: A Tale of Two Moieties

The Isoxazole Scaffold: A Pillar of Pharmacology

The isoxazole ring is a five-membered aromatic heterocycle containing adjacent oxygen and nitrogen atoms.[2][5] This arrangement imparts a unique set of physicochemical properties, including the ability to participate in hydrogen bonding and pi-pi stacking, which are crucial for molecular recognition and binding to biological targets.[6] The isoxazole moiety is a cornerstone in a variety of successful drugs, such as the COX-2 inhibitor Valdecoxib, the antibiotic Cloxacillin, and the antirheumatic agent Leflunomide, highlighting its versatility and acceptance as a biocompatible scaffold.[1][6][7] Its metabolic stability and tunable electronic properties make it an attractive component in rational drug design.[7]

The Alpha-Bromo Ketone: A Reactive Hub for Synthesis

Alpha-bromo ketones are important chemical intermediates known for their high reactivity.[8] The presence of the electronegative bromine atom on the carbon adjacent to the carbonyl group makes this position highly susceptible to nucleophilic attack, serving as a potent electrophile. This reactivity is the foundation for a multitude of chemical transformations, including nucleophilic substitutions and the synthesis of various heterocyclic systems like thiazoles and imidazoles.[9][10] This synthetic versatility allows chemists to use the α-bromo ketone as a linchpin for constructing diverse libraries of compounds for biological screening.

Synthesis of Isoxazole-Based Alpha-Bromo Ketones

The construction of isoxazole-based alpha-bromo ketones is a multi-step process that hinges on the reliable formation of the isoxazole core followed by the selective bromination at the alpha position of an adjacent ketone.

Core Synthesis: Building the Isoxazole Ring

A prevalent and robust method for synthesizing the isoxazole ring involves the reaction of a 1,3-dicarbonyl compound or an α,β-unsaturated carbonyl compound (like a chalcone) with hydroxylamine.[6][11] Another powerful technique is the 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne, which offers high regioselectivity.[6][12] The choice of method depends on the availability of starting materials and the desired substitution pattern on the final isoxazole ring.

Key Transformation: Alpha-Bromination

Once the isoxazolyl ketone precursor is in hand, the critical α-bromination step is performed. The choice of brominating agent is crucial for achieving high yield and selectivity while minimizing side reactions.

  • Direct Bromination (Br₂): Using elemental bromine in a suitable solvent like chloroform or acetic acid is a common method.[8][11] This approach is effective but requires careful handling due to the hazardous nature of bromine.

  • N-Bromosuccinimide (NBS): NBS is a milder and more easily handled brominating agent.[10] It is often used with a catalytic amount of acid (e.g., p-toluenesulfonic acid) to facilitate the reaction, particularly in recyclable ionic liquids.[10]

  • Copper(II) Bromide (CuBr₂): CuBr₂ serves as both a bromine source and a Lewis acid catalyst. It is particularly useful for the bromination of ketones in solvents like ethanol or ethyl acetate.[8]

The following diagram illustrates a general workflow for the synthesis of these target compounds, starting from common precursors.

G Start Aryl Ketone + Aryl Aldehyde Chalcone α,β-Unsaturated Ketone (Chalcone) Start->Chalcone Claisen-Schmidt Condensation IsoxazoleKetone Isoxazolyl Ketone Precursor Chalcone->IsoxazoleKetone + Hydroxylamine HCl Cyclization AlphaBromo Isoxazole-Based Alpha-Bromo Ketone IsoxazoleKetone->AlphaBromo α-Bromination (NBS or Br₂) Final Bioactive Derivatives (e.g., Aminoketones, Thiazoles) AlphaBromo->Final Nucleophilic Substitution or Cyclocondensation

Caption: General synthetic workflow for isoxazole-based alpha-bromo ketones.

Experimental Protocols

Protocol 2.3.1: Synthesis of 1-(aryl)-3-(isoxazolyl)-2-propen-1-one (Chalcone Intermediate) This protocol is adapted from methodologies involving Claisen-Schmidt condensation.[11][13]

  • Dissolve the isoxazole-carboxaldehyde (1.0 eq) and the appropriate aryl ketone (1.0 eq) in ethanol.

  • Cool the solution in an ice bath and add an aqueous solution of potassium hydroxide (2.0-3.0 eq) dropwise with constant stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours until a precipitate forms.

  • Monitor reaction completion using Thin Layer Chromatography (TLC).

  • Filter the solid product, wash thoroughly with cold water until the washings are neutral, and then with cold ethanol.

  • Dry the product under vacuum. Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Protocol 2.3.2: Alpha-Bromination using N-Bromosuccinimide (NBS) This protocol is based on established methods for α-bromination of ketones.[10]

  • To a solution of the isoxazolyl ketone (1.0 eq) in chloroform or carbon tetrachloride, add N-Bromosuccinimide (1.1 eq).

  • Add a catalytic amount of benzoyl peroxide or irradiate with a UV lamp to initiate the reaction.

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC. The succinimide byproduct will float to the surface upon completion.

  • Cool the reaction mixture and filter off the succinimide.

  • Wash the filtrate with a sodium bisulfite solution to remove any unreacted bromine, followed by a brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α-bromo ketone.

  • Purify the product via column chromatography or recrystallization.

Reactivity and Strategic Applications in Synthesis

The synthetic utility of isoxazole-based alpha-bromo ketones stems from their electrophilic α-carbon. This site readily reacts with a wide range of nucleophiles, enabling the construction of more elaborate molecules.

G Core Isoxazole-Based Alpha-Bromo Ketone AminoKetone α-Amino Ketones Core->AminoKetone + Amine (SN2) Thiazole Substituted Thiazoles Core->Thiazole + Thioamide (Hantzsch Synthesis) Coupling α-Aryl Ketones Core->Coupling + Arylzinc Reagent (Negishi Coupling) HydroxyKetone α-Hydroxy Ketones Core->HydroxyKetone + Hydroxide/Water Other Other Heterocycles (e.g., Imidazoles) Core->Other + Amidines, etc.

Caption: Reactivity hub of isoxazole-based alpha-bromo ketones.

  • Nucleophilic Substitution: This is the most fundamental reaction. Amines, thiols, and alcohols can displace the bromide to form α-amino, α-thio, and α-hydroxy ketones, respectively. The synthesis of α-amino ketones is particularly important as this motif is present in many biologically active compounds.[9]

  • Hantzsch Thiazole Synthesis: Reaction with a thioamide leads to the formation of a thiazole ring, a common heterocycle in medicinal chemistry. This cyclocondensation reaction is a powerful tool for building complex scaffolds.[10]

  • Cross-Coupling Reactions: Modern catalysis allows for reactions like the Negishi cross-coupling, where arylzinc reagents can be used to form a new carbon-carbon bond at the alpha position, yielding α-aryl ketones.[14]

Medicinal Chemistry and Biological Frontiers

The incorporation of the isoxazole ring and the reactive α-bromo ketone handle has led to the discovery of compounds with significant therapeutic potential. The bromine atom itself can contribute to binding or act as a leaving group for covalent modification of a biological target.

Anticancer Activity

Numerous isoxazole derivatives have demonstrated potent anticancer activity.[2][3][15] The mechanism often involves the inhibition of key cellular processes. For instance, certain isoxazole-propenone hybrids have shown efficacy against various cancer cell lines, including breast (MCF-7), cervical (HeLa), and liver (Hep3B).[15] The α-bromo ketone functionality can act as an alkylating agent, forming covalent bonds with nucleophilic residues (like cysteine) in target proteins, leading to irreversible inhibition.

Antimicrobial Potential

The isoxazole core is a key pharmacophore in several antibacterial drugs.[16] Derivatives have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[2] Studies have demonstrated that the presence of electron-withdrawing groups like bromine on side chains can enhance antibacterial and antifungal activity.[2][5] These compounds represent promising leads for combating the growing threat of antimicrobial resistance.

Anti-inflammatory Effects

Isoxazole derivatives have also been investigated as anti-inflammatory agents.[2][3] Their mechanism can involve the inhibition of inflammatory mediators like TNF-α or enzymes such as cyclooxygenase (COX), similar to the action of the isoxazole-containing drug Valdecoxib.[1][7]

Structure-Activity Relationship (SAR) Summary

The biological activity of these compounds is highly dependent on their substitution patterns. The table below summarizes key SAR insights from various studies.

Compound ClassSubstitution PositionEffect on Biological ActivityReference
Phenyl-isoxazolesC-5 Phenyl RingMethoxy, dimethylamino, and bromo groups enhance antibacterial activity.[2]
Phenyl-isoxazolesC-3 Phenyl RingNitro and chloro groups enhance antibacterial activity.[2]
Bromo-phenyl-isoxazolesp-Bromo PhenylHigh antibacterial and antifungal activity observed.[5]
Bromo-phenyl-isoxazoleso-Bromo PhenylA decrease in antibacterial and antifungal activity compared to the para-isomer.[5]
Isoxazole-carboxamidesN-(3,4-dichlorophenyl)Most active against liver cancer cells (Hep3B).[15]
Isoxazole-carboxamidesN-(4-chlorophenyl)Highest activity against cervical cancer cells (HeLa).[15]

Future Perspectives and Conclusion

Isoxazole-based alpha-bromo ketones stand at the crossroads of synthetic versatility and pharmacological potency. Their role as key intermediates ensures their continued relevance in the rapid generation of diverse compound libraries for high-throughput screening. Future research should focus on several key areas:

  • Covalent Inhibitor Design: Systematically leveraging the reactive α-bromo ketone to design targeted covalent inhibitors for specific enzymes, particularly in oncology and virology.

  • Bioorthogonal Chemistry: Exploring the reactivity of this moiety in bioorthogonal applications for cellular imaging and target identification.

  • Stereoselective Synthesis: Developing catalytic, asymmetric methods for the synthesis of chiral α-bromo ketones to explore the stereochemical requirements for biological activity.[14]

References

  • Current time information in Pasuruan, ID. (n.d.). Google.
  • Design, Synthesis and Biological Activity of Isoxazole Derivatives as Potent Medicinal Compound - IJPPR. (2025, August 12). IJPPR.
  • A review of isoxazole biological activity and present synthetic techniques. (n.d.). WJPR.
  • Anila Kumari V S et.al. (2022, September 15). A Brief Review on Isoxazole Derivatives as Antibacterial Agents. International Journal of Research and Review.
  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. (2022). Zanco Journal of Medical Sciences.
  • Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon. (n.d.). Google Patents.
  • Synthesis and Evaluation of Antimicrobial Activities of Some Novel Isoxazole Derivatives. (2015, December 15). ARC Journals.
  • Advances in isoxazole chemistry and their role in drug discovery. (n.d.). RSC Publishing.
  • Advances in isoxazole chemistry and their role in drug discovery. (2025, March 17). PMC.
  • Synthesis of substituted oxazoles from α‐bromoketones and benzylamines... (n.d.). ResearchGate.
  • Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. (2021, March 9). PMC.
  • Isoxazole synthesis. (n.d.). Organic Chemistry Portal.
  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (2025, July 23). MDPI.
  • α-Bromoketone synthesis by bromination. (n.d.). Organic Chemistry Portal.
  • Novel Isoxazole-Based Antifungal Drug Candidates. (2024, December 19). MDPI.
  • Catalytic Asymmetric Cross-Couplings of Racemic α-Bromoketones with Arylzinc Reagents. (n.d.). PMC.
  • Medicinal Chemistry Perspective of Fused Isoxazole Derivatives. (n.d.). PubMed.
  • The Chemical Reactivity of the Alpha-Amino Ketone Moiety: A Technical Guide for Drug Development Professionals. (n.d.). Benchchem.
  • Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids. (2025, August 9). ResearchGate.

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Engineering the 5-Methylisoxazol-4-yl Scaffold: A Senior Application Scientist’s Guide to Pharmacophore Modeling and Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in drug discovery, I approach the (5-methylisoxazol-4-yl) moiety not merely as a structural linker, but as a dynamic pharmacophoric engine. This electron-rich heteroaromatic system is extensively utilized in medicinal chemistry as a bioisostere for amides, phenols, and aromatic rings. However, its true value lies in its unique spatial geometry and electronic distribution, which allow it to satisfy complex binding site requirements while maintaining favorable physicochemical properties.

This whitepaper provides an in-depth technical analysis of the 5-methylisoxazol-4-yl moiety, detailing the causality behind its target interactions, and establishing self-validating experimental protocols for its integration into novel therapeutics.

The Causality of the Core: Electronic and Steric Profiling

To leverage the 5-methylisoxazol-4-yl group effectively, we must first deconstruct the physical chemistry that drives its biological behavior:

  • Bidentate Hydrogen Bonding Potential : The adjacent nitrogen (N2) and oxygen (O1) atoms possess lone pairs that project at distinct, rigid angles. The N2 atom acts as a robust hydrogen bond acceptor (HBA), while O1 serves as a secondary, weaker HBA. This dual-acceptor capability allows the moiety to anchor into complex hydrogen-bonding networks within target active sites.

  • Steric Anchoring via the 5-Methyl Group : The methyl group at the 5-position is not a passive substituent; it is a critical hydrophobic anchor. Causality: By filling localized lipophilic pockets, the methyl group restricts the rotational degrees of freedom around the C4 attachment bond. This entropic pre-organization locks the molecule into its bioactive conformation, significantly reducing the entropic penalty upon target binding.

  • π-System Interactions : The electron-rich isoxazole ring engages in potent π-cationic and π-π stacking interactions with basic or aromatic residues (e.g., Lysine, Arginine, Tyrosine), providing electrostatic stabilization.

Pharmacophore Moiety 5-methylisoxazol-4-yl Core Scaffold N_atom Nitrogen (N2) Strong H-Bond Acceptor Moiety->N_atom O_atom Oxygen (O1) Weak H-Bond Acceptor Moiety->O_atom Me_group 5-Methyl Group Hydrophobic Anchor Moiety->Me_group Pi_ring Isoxazole Ring π-Cation Stacking Moiety->Pi_ring Target1 Lys192 / Basic Residues Electrostatic Binding N_atom->Target1 H-Bond Target2 Gly193 Backbone Dipole Interaction O_atom->Target2 H-Bond Target3 Lipophilic Pocket Steric Restriction Me_group->Target3 vdW Forces Pi_ring->Target1 π-Cation

Pharmacophoric features of 5-methylisoxazol-4-yl and target interactions.

Target-Specific Pharmacodynamics: Field-Proven Applications

The theoretical advantages of this moiety translate directly into measurable clinical efficacy across diverse therapeutic targets.

  • Human Chymase Inhibition : In the structure-based design of chymase inhibitors, the 5-methylisoxazole ring forms a crucial π-cationic interaction with the nitrogen atom of Lys192[1]. Causality: This electrostatic anchoring dictates the binding orientation, allowing the oxygen atom to form a close hydrogen bond with the backbone of Gly193, while the 5-methyl group engages in hydrophobic contacts, maximizing binding affinity[1].

  • AMPA Receptor Modulation : The moiety is the defining feature of 2-amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propionic acid (AMPA), the primary agonist for the AMPA receptor[2]. In allosteric modulators, the isoxazole core mimics the distal carboxylate of endogenous glutamate. The 5-methyl group provides enhanced lipophilicity compared to a naked isoxazole, improving blood-brain barrier (BBB) permeability—a critical factor for CNS-targeted therapeutics[3].

  • System xc- Antiporter Inhibition : Isoxazole analogues serve as potent inhibitors of the System xc- transporter[4]. The introduction of lipophilic groups to the base structure provides a point of divergence that distinguishes the binding sites of GluR2 and System xc-, demonstrating the moiety's tunability in transporter targeting[4].

  • Autoimmune Therapeutics (Metabolic Triggering) : 5-Methylisoxazole-4-carboxylic acid is a vital intermediate in the synthesis of Leflunomide[5]. Leflunomide acts as a prodrug; the isoxazole ring undergoes in vivo enzymatic opening to form teriflunomide, the active immunomodulator. This highlights the moiety's utility as a metabolically responsive trigger[6].

Quantitative Synthesis: Pharmacophoric Feature Mapping

To facilitate virtual screening and rational drug design, we must quantify the interaction vectors of the moiety. The table below summarizes the standardized pharmacophoric features used in 3D QSAR modeling.

Pharmacophoric FeatureAtom/GroupInteraction TypeTarget ExampleOptimal Distance (Å)
Hydrogen Bond Acceptor 1 Nitrogen (N2)Strong Dipole-DipoleLys192 (Chymase)2.8 - 3.2
Hydrogen Bond Acceptor 2 Oxygen (O1)Weak Dipole-DipoleGly193 (Chymase)3.0 - 3.5
Hydrophobic Center 5-Methyl Groupvan der Waals (vdW)Lipophilic Pockets3.5 - 4.5
Aromatic Ring (AR) Isoxazole Coreπ-Cation / π-π StackingBasic Residues4.0 - 5.0
Attachment Vector C4 PositionCovalent LinkageScaffold IntegrationN/A

Methodological Framework: Self-Validating Protocols

As application scientists, we rely on protocols that inherently verify their own success. Below are the standard operating procedures for modeling and synthesizing compounds containing the 5-methylisoxazol-4-yl moiety.

Workflow Step1 1. Target Prep (Crystallography) Step2 2. Site Analysis (Vector Mapping) Step1->Step2 Step3 3. Pharmacophore (Hypothesis Gen) Step2->Step3 Step4 4. Validation (Decoy ROC AUC) Step3->Step4 Step5 5. Synthesis (HATU Coupling) Step4->Step5 Step6 6. In Vitro (Affinity Assays) Step5->Step6

Self-validating experimental workflow for pharmacophore modeling and synthesis.

Protocol 1: Structure-Based Pharmacophore Generation & Virtual Screening

Objective: Map the 5-methylisoxazol-4-yl features to a target active site (e.g., Chymase or AMPA receptor) and screen compound libraries.

  • Target Preparation : Import the target crystal structure (e.g., PDB ID for Chymase) into a modeling suite (e.g., Schrödinger Phase). Remove water molecules unless they bridge ligand-receptor interactions.

  • Feature Mapping : Define a terminal box of 1.0 Å around the active site. Causality: A 1.0 Å tolerance allows for slight conformational breathing of the rigid isoxazole ring while maintaining strict vector alignment for the N2 and O1 HBA sites.

  • Hypothesis Generation : Generate a 4-point pharmacophore hypothesis requiring at least one HBA (N2), one Hydrophobic feature (5-methyl), and one Aromatic Ring (isoxazole core).

  • Self-Validation (Decoy Screening) : Seed a library of 50 known active compounds with 1,000 property-matched decoys. Run the virtual screen.

    • Validation Check: Calculate the Receiver Operating Characteristic (ROC) Area Under the Curve (AUC). If the ROC AUC < 0.75, the hypothesis is too promiscuous. Recalibrate the vector angles and reduce the terminal box size to 0.5 Å.

  • Library Screening : Apply the validated hypothesis to commercial libraries to identify novel scaffolds containing the moiety.

Protocol 2: Chemical Integration of 5-Methylisoxazole-4-carboxylic Acid

Objective: Synthesize an amide-linked 5-methylisoxazol-4-yl derivative using 5-methylisoxazole-4-carboxylic acid[5].

  • Activation of the Carboxylic Acid : Dissolve 1.0 eq of 5-methylisoxazole-4-carboxylic acid in anhydrous DMF. Add 1.2 eq of HATU and 2.5 eq of DIPEA. Stir at 0°C for 15 minutes.

    • Causality: HATU forms a highly reactive 7-azabenzotriazole ester intermediate. This is critical because the electron-withdrawing nature of the isoxazole ring can reduce the electrophilicity of the carbonyl carbon. HATU accelerates the coupling of sterically hindered amines while completely preventing epimerization.

  • Amine Coupling : Add 1.1 eq of the target primary/secondary amine dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup & Purification : Quench with saturated NaHCO₃, extract with EtOAc, wash with brine, dry over MgSO₄, and concentrate. Purify via flash chromatography (Hexanes/EtOAc).

  • Self-Validation (Structural Confirmation) : Analyze the purified product via LC-MS and ¹H-NMR.

    • Validation Check: In the ¹H-NMR spectrum, look for the distinct singlet of the 5-methyl group at approximately δ 2.4 - 2.6 ppm , and the highly deshielded isoxazole C3 proton at δ 8.5 - 8.8 ppm . If the methyl singlet is shifted or missing, it indicates unintended ring-opening (a known side reaction under harsh basic conditions), prompting a review of the DIPEA equivalents used.

Conclusion

The (5-methylisoxazol-4-yl) moiety is a masterclass in structural efficiency. By combining bidentate hydrogen bonding capabilities with the entropic pre-organization afforded by its 5-methyl group, it serves as a highly reliable pharmacophore across multiple therapeutic areas—from CNS modulators to autoimmune prodrugs. By adhering to the self-validating computational and synthetic protocols outlined above, drug development professionals can predictably harness the full potential of this versatile heterocyclic scaffold.

References

  • A Combination of Receptor-Based Pharmacophore Modeling & QM Techniques for Identification of Human Chymase Inhibitors. National Institutes of Health (NIH) / PMC.
  • Synthesis and Biological Evaluation of Novel 9-Heteroaryl Substituted 7-Chloro-4,5-dihydro-4-oxo-1,2,4-triazolo[1,5-a]quinoxaline-2-carboxylates (TQX) as (R,S)-2-amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propionic Acid (AMPA) Receptor Antagonists. Researcher.Life / Chemical and Pharmaceutical Bulletin.
  • Synthesis of an allosteric modulator of ionotropic glutamate receptors. Mathnet.
  • Isoxazole analogues bind the System xc− Transporter: Structure-activity Relationship and Pharmacophore Model. National Institutes of Health (NIH) / PMC.
  • 5-Methylisoxazole-4-carboxylic Acid Manufacturer India. V & V Pharma Industries.
  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. National Institutes of Health (NIH) / PMC.

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Methodological & Application

Application Notes & Protocols: A Comprehensive Guide to the Hantzsch Thiazole Synthesis Utilizing 2-Bromo-1-(5-methylisoxazol-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth guide to the Hantzsch thiazole synthesis, with a specific focus on the application of 2-Bromo-1-(5-methylisoxazol-4-yl)ethanone as a key starting material. The thiazole scaffold is a cornerstone in medicinal chemistry, present in a multitude of FDA-approved drugs and clinical candidates, owing to its broad range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The Hantzsch synthesis, a classic and reliable method, offers a versatile and efficient route to this privileged heterocycle.[1][3]

This guide moves beyond a simple recitation of steps, delving into the mechanistic underpinnings, strategic considerations for reactant selection, and practical, field-tested protocols. It is designed to empower researchers to not only successfully execute this synthesis but also to intelligently adapt and troubleshoot the methodology for their specific research and development objectives.

The Strategic Importance of the Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most robust and widely employed methods for the construction of the thiazole ring.[1][4] The core of the reaction involves the condensation of an α-haloketone with a thioamide-containing compound.[3][5] This method's enduring popularity stems from its high yields, operational simplicity, and the commercial availability of a wide array of starting materials.[5][6]

The choice of 2-Bromo-1-(5-methylisoxazol-4-yl)ethanone as the α-haloketone component introduces a valuable isoxazole moiety into the final thiazole product. Isoxazole-containing compounds are themselves of significant interest in drug discovery, often exhibiting a range of bioactivities. The combination of these two pharmacologically relevant heterocycles in a single molecular entity presents a promising strategy for the development of novel therapeutic agents.

Unraveling the Reaction Mechanism

A thorough understanding of the reaction mechanism is paramount for optimizing reaction conditions and predicting potential side products. The Hantzsch synthesis proceeds through a well-established multi-step pathway:

  • Nucleophilic Attack: The synthesis initiates with a nucleophilic attack by the sulfur atom of the thioamide on the electrophilic α-carbon of the 2-Bromo-1-(5-methylisoxazol-4-yl)ethanone. This step forms a key intermediate.[5]

  • Intramolecular Cyclization: The nitrogen atom of the intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon of the ketone.[5]

  • Dehydration: The resulting cyclic intermediate undergoes dehydration to yield the aromatic thiazole ring.

This sequence of events underscores the importance of the reaction conditions. While often performed under neutral conditions, acidic or basic environments can influence the rate and, in some cases, the regioselectivity of the reaction.[7]

Hantzsch_Mechanism Haloketone 2-Bromo-1-(5-methylisoxazol-4-yl)ethanone Intermediate1 S-Alkylation Intermediate Haloketone->Intermediate1  Nucleophilic Attack by Sulfur Thioamide Thioamide (e.g., Thiourea) Thioamide->Intermediate1 Intermediate2 Cyclic Hemiaminal Intermediate1->Intermediate2  Intramolecular Cyclization Product Substituted Thiazole Derivative Intermediate2->Product  Dehydration (-H₂O)

Caption: The reaction mechanism of the Hantzsch thiazole synthesis.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of thiazole derivatives using 2-Bromo-1-(5-methylisoxazol-4-yl)ethanone.

3.1. General Materials and Equipment

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Heating mantle or oil bath

  • Büchner funnel and filter flasks

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer, IR spectrometer, and Mass spectrometer for product characterization

3.2. Protocol 1: Synthesis of 2-Amino-4-(5-methylisoxazol-4-yl)thiazole

This protocol details the reaction with thiourea to yield a 2-aminothiazole derivative.

Reactants:

ReactantMolecular Weight ( g/mol )Moles (mmol)Mass (g) or Volume (mL)
2-Bromo-1-(5-methylisoxazol-4-yl)ethanone218.045.01.09 g
Thiourea76.127.50.57 g
Ethanol (absolute)--10 mL
5% Sodium Carbonate (Na₂CO₃) Solution--25 mL

Procedure:

  • To a 50 mL round-bottom flask, add 2-Bromo-1-(5-methylisoxazol-4-yl)ethanone (5.0 mmol) and thiourea (7.5 mmol).[5]

  • Add absolute ethanol (10 mL) and a magnetic stir bar.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 78°C) with continuous stirring for 2-4 hours.

  • Monitor the reaction progress using TLC (e.g., in a 1:1 mixture of ethyl acetate and hexanes).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing 25 mL of a 5% aqueous sodium carbonate solution and stir.[5]

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with cold water to remove any inorganic impurities.

  • Allow the product to air dry or dry in a vacuum oven at a low temperature.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).

  • Characterize the final product by determining its melting point and acquiring NMR, IR, and mass spectra.

3.3. Protocol 2: Synthesis with Substituted Thioamides

This protocol can be adapted for various substituted thioamides to generate a library of 2,4-disubstituted thiazoles. The general procedure remains similar to Protocol 1, with adjustments to stoichiometry and reaction times as needed.

General Procedure:

  • In a round-bottom flask, combine 2-Bromo-1-(5-methylisoxazol-4-yl)ethanone (1.0 eq) and the desired thioamide (1.1-1.5 eq) in a suitable solvent such as ethanol, methanol, or acetonitrile.[8]

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction to room temperature.

  • The work-up procedure will depend on the properties of the product. If it precipitates, it can be isolated by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue can be purified by column chromatography on silica gel.

Data Presentation: Comparative Synthesis

Thioamide ReactantProductTypical SolventReaction Time (hours)Typical Yield (%)
Thiourea2-Amino-4-(5-methylisoxazol-4-yl)thiazoleEthanol2-485-95
Thiobenzamide2-Phenyl-4-(5-methylisoxazol-4-yl)thiazoleEthanol4-670-85
Allylthiourea2-(Allylamino)-4-(5-methylisoxazol-4-yl)thiazoleAcetonitrile3-575-90
Phenylthiourea2-(Phenylamino)-4-(5-methylisoxazol-4-yl)thiazoleEthanol4-680-90

Note: Yields are representative and can vary based on reaction scale and purification methods.

Experimental Workflow

The overall workflow for the Hantzsch thiazole synthesis is summarized in the following diagram:

Hantzsch_Workflow Reactants Reactant Preparation (α-Haloketone & Thioamide) Reaction Reaction Setup (Solvent, Heating, Stirring) Reactants->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Workup Work-up (Precipitation/Extraction) Monitoring->Workup Purification Purification (Recrystallization/Chromatography) Workup->Purification Characterization Product Characterization (NMR, IR, MS, MP) Purification->Characterization

Caption: A generalized workflow for the Hantzsch thiazole synthesis.

Safety and Handling Precautions

CAUTION: α-Haloketones, including 2-Bromo-1-(5-methylisoxazol-4-yl)ethanone, are lachrymatory (tear-inducing) and corrosive. It is imperative to handle these reagents with appropriate safety measures.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile gloves) when handling the reactants and reaction mixtures.[9][10]

  • Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.[9][10]

  • Handling: Avoid contact with skin, eyes, and clothing. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[10]

  • Storage: Store 2-Bromo-1-(5-methylisoxazol-4-yl)ethanone in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[9]

  • Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low Yield - Incomplete reaction- Impure starting materials- Suboptimal reaction conditions- Increase reaction time or temperature.- Ensure the purity of reactants.- Screen different solvents (e.g., acetonitrile, DMF).- Consider the use of a catalyst, such as silica-supported tungstosilicic acid.[11]
Side Products - Formation of isomeric impurities, especially under acidic conditions.[11]- Maintain neutral or slightly basic reaction conditions. The addition of a non-nucleophilic base like triethylamine can be beneficial.- Optimize stoichiometry to avoid side reactions.
Purification Difficulties - Product is an oil or difficult to crystallize.- Utilize column chromatography for purification.- Attempt to form a salt of the product (if it contains a basic nitrogen) to facilitate crystallization.

References

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021, April 25). Malaysian Journal of Analytical Sciences, 25(2), 257-267. Retrieved from [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Bouziane, A., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(11), 1579. Retrieved from [Link]

  • Ford, M. J., & Hömberger, G. (2017). Process for preparing thiazole derivatives. (U.S. Patent No. US20170240541A1).
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  • Pathak, M., et al. (2023). Systematic Review On Thiazole And Its Applications. Kuey, 30(5), 1983-1994. Retrieved from [Link]

  • Pendiukh, V. V., et al. (2024). Harnessing Diazoketones for the Efficient Synthesis of 2,4-Disubstituted Thiazoles: Scalable and Versatile Approach. ChemRxiv. Retrieved from [Link]

  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (1983). Journal of the Chemical Society, Perkin Transactions 1, 2047-2052. Retrieved from [Link]

  • Luo, M., et al. (2024). Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. The Journal of Organic Chemistry, 89(7), 5038-5048. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2018). Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. Molecules, 23(10), 2533. Retrieved from [Link]

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  • Kumar, S., et al. (2017). Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. Organic & Biomolecular Chemistry, 15(26), 5584-5592. Retrieved from [Link]

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Nucleophilic substitution reaction conditions for 2-Bromo-1-(5-methylisoxazol-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Nucleophilic Substitution Reactions of 2-Bromo-1-(5-methylisoxazol-4-yl)ethanone: Protocols and Application Notes

Abstract

This technical guide provides a comprehensive overview of the synthetic utility of 2-Bromo-1-(5-methylisoxazol-4-yl)ethanone, a highly versatile α-haloketone intermediate. The isoxazole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] This document, intended for researchers, medicinal chemists, and drug development professionals, details the mechanistic principles and provides field-proven protocols for conducting nucleophilic substitution reactions with this key building block. We explore reaction conditions with various nitrogen, oxygen, and sulfur nucleophiles, offering insights into experimental design, optimization, and troubleshooting to facilitate the synthesis of diverse heterocyclic libraries for drug discovery programs.

Introduction: The Strategic Value of the Isoxazole Scaffold

The isoxazole ring is a cornerstone of modern medicinal chemistry, imparting favorable physicochemical and pharmacokinetic properties to active pharmaceutical ingredients (APIs).[2] Its presence in drugs like the antibacterial Sulfamethoxazole and the anti-inflammatory Leflunomide highlights its broad therapeutic relevance.[1] 2-Bromo-1-(5-methylisoxazol-4-yl)ethanone serves as a pivotal electrophilic precursor for elaborating this core structure. As an α-haloketone, it possesses a highly reactive carbon-bromine bond activated by the adjacent carbonyl group, making it an ideal substrate for a wide array of nucleophilic substitution reactions.[3][4] This reactivity allows for the efficient construction of more complex molecules, particularly pharmacologically relevant heterocycles such as thiazoles, imidazoles, and their fused derivatives.

Mechanistic Foundation: The SN2 Pathway

The primary reaction pathway for α-haloketones with most nucleophiles is a bimolecular nucleophilic substitution (SN2).[5][6] The electron-withdrawing nature of the carbonyl group polarizes the adjacent Cα-Br bond, rendering the α-carbon highly electrophilic and susceptible to attack.[4] The reaction proceeds via a concerted mechanism where the nucleophile attacks the α-carbon, and the bromide ion is displaced simultaneously. SN1 pathways are generally disfavored due to the inherent instability of an α-carbonyl carbocation intermediate.[5]

Caption: Generalized SN2 mechanism for α-haloketones.

General Experimental Considerations

Successful execution of these reactions requires attention to several key parameters:

  • Solvent Choice: Polar solvents are generally preferred.

    • Aprotic Polar: Acetone, acetonitrile (ACN), and N,N-dimethylformamide (DMF) are excellent choices as they solvate the reactants well without interfering with the nucleophile.

    • Protic Polar: Ethanol and methanol are commonly used, especially for reactions like the Hantzsch thiazole synthesis. They can participate in hydrogen bonding and may require heating to achieve optimal reaction rates.

  • Base: A base is often necessary when the nucleophile is a weak acid (e.g., a phenol or thiol). Weak inorganic bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) are typical.[3] For amine nucleophiles, an excess of the amine itself can serve as the base to neutralize the HBr byproduct.

  • Temperature: Reactions can be conducted from room temperature to reflux, depending on the nucleophilicity of the attacking species. Less reactive nucleophiles typically require heating.[3]

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is the most effective method for monitoring the consumption of the starting material and the formation of the product.[3][7] A typical mobile phase would be a mixture of hexane and ethyl acetate.

Detailed Experimental Protocols

Safety Precaution: 2-Bromo-1-(5-methylisoxazol-4-yl)ethanone, like other α-haloketones, is a lachrymator and irritant.[8] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Protocol 1: Synthesis of 2-Amino-4-(5-methylisoxazol-4-yl)thiazole Derivatives (Hantzsch Thiazole Synthesis)

This protocol is a cornerstone reaction of α-haloketones, providing direct access to the medicinally important aminothiazole scaffold.[3]

  • Methodology:

    • In a round-bottom flask, dissolve 2-Bromo-1-(5-methylisoxazol-4-yl)ethanone (1.0 eq) in absolute ethanol (approx. 0.2 M concentration).

    • To this stirred solution, add thiourea (1.1 eq).

    • Attach a reflux condenser and heat the reaction mixture to reflux (approx. 78 °C).

    • Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexane) until the starting bromo-ketone spot is no longer visible (typically 2-4 hours).

    • Cool the reaction mixture to room temperature. The hydrobromide salt of the product may precipitate.

    • Pour the mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid and precipitate the free base.

    • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and air dry.

    • If necessary, the crude product can be purified by recrystallization from a suitable solvent like ethanol or isopropanol.

  • Scientist's Notes:

    • Causality: The reaction proceeds via nucleophilic attack of the sulfur atom of thiourea onto the electrophilic α-carbon, followed by intramolecular cyclization and dehydration to form the thiazole ring.

    • Solvent: Ethanol is an excellent solvent for both reactants and facilitates the reaction, often at reflux temperatures.[3]

    • Work-up: Neutralization with NaHCO₃ is critical to isolate the product as a free base, which is typically less soluble in water than its hydrobromide salt.[3]

Protocol 2: Synthesis of α-Aryloxy Ketones via Phenolic Substitution

This method is used to introduce an aryloxy moiety, a common structural motif in drug candidates.

  • Methodology:

    • To a solution of a substituted phenol (1.0 eq) in acetone or DMF (approx. 0.3 M), add anhydrous potassium carbonate (K₂CO₃, 1.5-2.0 eq).

    • Stir the suspension vigorously at room temperature for 20-30 minutes to form the phenoxide salt.

    • Add a solution of 2-Bromo-1-(5-methylisoxazol-4-yl)ethanone (1.0 eq) in the same solvent dropwise to the reaction mixture.

    • Heat the mixture to 50-60 °C or reflux, and monitor by TLC until completion (typically 3-6 hours).

    • After completion, cool the mixture and filter off the inorganic salts (K₂CO₃ and KBr).

    • Evaporate the solvent from the filtrate under reduced pressure.

    • The resulting crude residue can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.[3]

  • Scientist's Notes:

    • Base Selection: K₂CO₃ is a mild and effective base for deprotonating the phenol without promoting side reactions like enolate formation.[3]

    • Solvent: Acetone is a good choice due to its polarity and boiling point, allowing for easy removal post-reaction. DMF can be used for less reactive phenols as it can be heated to higher temperatures.

    • Purification: Column chromatography is often necessary to remove any unreacted starting materials and byproducts to obtain a pure sample.

Protocol 3: Synthesis of α-Thioether Ketones with Thiol Nucleophiles

This reaction allows for the introduction of a sulfur linkage, important for various biological interactions and for use in bioconjugation chemistry.[9][10]

  • Methodology:

    • Dissolve the desired thiol (1.0 eq) in a suitable solvent like THF or acetonitrile (approx. 0.3 M).

    • Add a mild base such as triethylamine (TEA, 1.1 eq) or diisopropylethylamine (DIPEA) to the solution and stir for 10 minutes to form the thiolate.

    • Slowly add a solution of 2-Bromo-1-(5-methylisoxazol-4-yl)ethanone (1.0 eq) in the same solvent.

    • Stir the reaction at room temperature and monitor by TLC. The reaction is often complete within 1-3 hours.

    • Once the reaction is complete, the triethylammonium bromide salt may be filtered off.

    • Concentrate the filtrate under reduced pressure.

    • The residue can be taken up in a solvent like ethyl acetate and washed with water and brine to remove any remaining salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be purified by column chromatography if needed.

  • Scientist's Notes:

    • Reactivity: Thiols are generally very strong nucleophiles, so these reactions are often rapid and can be performed at room temperature.

    • Base: An organic base like TEA is used to deprotonate the thiol. It is easily removed during the work-up.

    • Atmosphere: For thiols that are sensitive to oxidation (dimerization to disulfides), performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is recommended.

Summary of Reaction Conditions

Nucleophile ClassExample NucleophileSolventBaseTypical Temp.Product Class
Nitrogen ThioureaEthanolNoneReflux2-Aminothiazole
Primary/Secondary AmineAcetonitrile, THFExcess Amine / K₂CO₃RT - 60 °Cα-Amino Ketone
ImidazoleDMFK₂CO₃RT - 80 °Cα-Imidazolyl Ketone
Oxygen PhenolAcetone, DMFK₂CO₃50 °C - Refluxα-Aryloxy Ketone
Carboxylic AcidAcetonitrileTEA, DIPEART - 50 °Cα-Acyloxy Ketone
Sulfur ThiolTHF, AcetonitrileTEA, DIPEARoom Temp.α-Thioether Ketone

General Synthetic Workflow

The overall process from starting material to purified product follows a standardized workflow in synthetic chemistry.

Caption: Standard experimental workflow for nucleophilic substitution.

Application Notes & Troubleshooting

  • Side Reactions: With strongly basic nucleophiles or hindered amines, enolate formation can become a competitive pathway.[5] Using milder bases (e.g., K₂CO₃ vs. NaH) and maintaining lower reaction temperatures can mitigate this.

  • Product Stability: Some α-substituted ketone products can be unstable. It is advisable to proceed to the next synthetic step quickly or store the purified product under an inert atmosphere at low temperatures.

  • Purification Challenges: If the product and starting material have very similar polarities (close Rf values on TLC), careful optimization of the column chromatography solvent system is required. Using a shallow gradient elution can improve separation.

  • Drug Development Context: Early integration of ADME/DMPK (Absorption, Distribution, Metabolism, Excretion/Pharmacokinetics) profiling is crucial.[11] The derivatives synthesized from these protocols should be assessed for properties like metabolic stability and cell permeability to guide lead optimization.[11][12]

Conclusion

2-Bromo-1-(5-methylisoxazol-4-yl)ethanone is a powerful and versatile building block for modern drug discovery. Its predictable reactivity in SN2 reactions allows for the systematic and efficient synthesis of a vast chemical space centered around the privileged isoxazole core. By understanding the mechanistic principles and applying the robust protocols outlined in this guide, researchers can accelerate the discovery of novel therapeutic agents.

References

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  • Thiol-thiol cross-clicking using bromo-ynone reagents. PMC. [Link]

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  • 11.1: The Discovery of Nucleophilic Substitution Reactions. Chemistry LibreTexts. [Link]

  • Discovery of 1-(5-(1H-benzo[d]imidazole-2-yl)-2,4-dimethyl-1H-pyrrol-3-yl)ethan-1-one derivatives as novel and potent bromodomain and extra-terminal (BET) inhibitors with anticancer efficacy. PubMed. [Link]

  • 1-(5-bromo-4-chloro-2-fluorophenyl)-ethanone synthesis method.
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  • Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. JoVE. [Link]

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  • (PDF) Thiol-thiol cross-clicking using bromo-ynone reagents. ResearchGate. [Link]

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  • Synthesis of 2-Bromo-1-[4-(1H-imidazol-1-yl)phenyl]ethanone hydrobromide. Molbase. [Link]

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  • Bromo- and thiomaleimides as a new class of thiol-mediated fluorescence 'turn-on' reagents. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

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  • Medicinal and Biological Significance of Isoxazole A Highly Important Scaffold for Drug Discovery. Asian Journal of Research in Chemistry. [Link]

  • Improved process for the preparation of 1-(4-bromo-5-[1-ethyl-7-(methylamino). FreePatentsOnline. [Link]

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  • US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • In Silico Drug Discovery Strategies Identified ADMET Properties of Decoquinate RMB041 and Its Potential Drug Targets against Mycobacterium tuberculosis. PubMed. [Link]

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Application Notes and Protocols for the Synthesis of 2-Amino-4-(5-methylisoxazol-4-yl)thiazole

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-amino-4-(5-methylisoxazol-4-yl)thiazole through the reaction of 2-Bromo-1-(5-methylisoxazol-4-yl)ethanone with thiourea. This reaction is a prime example of the Hantzsch thiazole synthesis, a fundamental and widely utilized method in heterocyclic chemistry. The resulting aminothiazole scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of biologically active compounds. These application notes are intended for researchers, scientists, and professionals in the field of drug development, offering detailed protocols, mechanistic insights, and practical guidance for successful synthesis and purification.

Introduction: The Significance of the Aminothiazole Scaffold

The thiazole ring is a core component in numerous pharmaceutical agents, exhibiting a broad spectrum of biological activities including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][2] The 2-aminothiazole moiety, in particular, serves as a critical pharmacophore. The synthesis of 2-amino-4-(5-methylisoxazol-4-yl)thiazole combines two important heterocyclic rings, the isoxazole and the thiazole, to create a novel molecule with significant potential for drug discovery programs. The Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide or thiourea, is a robust and efficient method for constructing this key structural motif.[2][3][4][5]

Reaction Mechanism: The Hantzsch Thiazole Synthesis

The reaction between 2-Bromo-1-(5-methylisoxazol-4-yl)ethanone and thiourea proceeds via the well-established Hantzsch thiazole synthesis mechanism. This reaction is a classic example of a condensation reaction that forms the thiazole ring in high yield.[2][4]

The mechanism can be described in the following key steps:

  • Nucleophilic Attack: The sulfur atom of thiourea, being a potent nucleophile, attacks the electrophilic α-carbon of the 2-bromo-1-(5-methylisoxazol-4-yl)ethanone.[6][7] This results in the formation of an isothiouronium salt intermediate.

  • Intramolecular Cyclization: The amino group of the isothiouronium intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon of the ketone.

  • Dehydration: The resulting tetrahedral intermediate undergoes dehydration (loss of a water molecule) to form the final aromatic 2-aminothiazole product.

Hantzsch_Thiazole_Synthesis reactant1 2-Bromo-1-(5-methylisoxazol-4-yl)ethanone intermediate1 Isothiouronium Salt reactant1->intermediate1 Nucleophilic Attack (SN2) reactant2 Thiourea reactant2->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 2-Amino-4-(5-methylisoxazol-4-yl)thiazole + HBr + H₂O intermediate2->product Dehydration

Caption: Hantzsch thiazole synthesis reaction pathway.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of 2-amino-4-(5-methylisoxazol-4-yl)thiazole.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Bromo-1-(5-methylisoxazol-4-yl)ethanone≥97%Commercially AvailableCorrosive and lachrymator. Handle with care.
Thiourea≥99%Commercially AvailableToxic if swallowed.
EthanolAnhydrousCommercially Available
Sodium Bicarbonate (NaHCO₃)Reagent GradeCommercially Available
Deionized WaterIn-house
Silica Gel60-120 meshCommercially AvailableFor column chromatography.
Ethyl AcetateHPLC GradeCommercially AvailableFor chromatography.
HexaneHPLC GradeCommercially AvailableFor chromatography.
Safety Precautions
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8][9]

  • Fume Hood: Conduct the reaction in a well-ventilated fume hood to avoid inhalation of vapors.[9] 2-Bromo-1-(5-methylisoxazol-4-yl)ethanone is a lachrymator and should be handled with extreme care.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Reaction Procedure

Synthesis_Workflow A 1. Dissolve 2-Bromo-1-(5-methylisoxazol-4-yl)ethanone in Ethanol B 2. Add Thiourea to the solution A->B C 3. Reflux the reaction mixture B->C D 4. Monitor reaction progress by TLC C->D E 5. Cool the reaction mixture D->E F 6. Neutralize with NaHCO₃ solution E->F G 7. Isolate the crude product by filtration F->G H 8. Purify by column chromatography G->H I 9. Characterize the final product H->I

Caption: Experimental workflow for the synthesis.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 2-Bromo-1-(5-methylisoxazol-4-yl)ethanone in ethanol.

  • Addition of Thiourea: To the stirred solution, add 1.1 to 1.5 equivalents of thiourea.[4] A slight excess of thiourea is often used to ensure complete consumption of the starting α-haloketone.

  • Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature with stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (2-Bromo-1-(5-methylisoxazol-4-yl)ethanone) is no longer visible. A typical mobile phase for TLC analysis is a mixture of ethyl acetate and hexane.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution as the hydrobromide salt.

  • Neutralization: Pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction and to precipitate the free base of the aminothiazole.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold deionized water to remove any inorganic salts.

  • Drying: Dry the isolated solid in a vacuum oven at a moderate temperature (e.g., 50-60 °C).

Purification

The crude 2-amino-4-(5-methylisoxazol-4-yl)thiazole can be purified by column chromatography on silica gel.[10]

  • Column Preparation: Pack a glass column with silica gel slurry in hexane.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. Load the dried, adsorbed sample onto the top of the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane. The polarity of the solvent system should be gradually increased to effectively separate the desired product from any impurities.

  • Fraction Collection and Analysis: Collect the fractions and analyze them by TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to obtain the purified 2-amino-4-(5-methylisoxazol-4-yl)thiazole as a solid.

Process Optimization and Troubleshooting

ParameterRecommendationRationale
Solvent Ethanol is a common and effective solvent. Other polar protic solvents like methanol can also be used.[4]Facilitates the dissolution of both reactants and promotes the reaction kinetics.
Temperature Refluxing temperature of the chosen solvent.Provides sufficient energy for the reaction to proceed at a reasonable rate without significant decomposition.
Reaction Time Typically a few hours. Monitor by TLC.Ensures complete conversion of the starting material. Prolonged reaction times may lead to byproduct formation.
Stoichiometry A slight excess of thiourea (1.1-1.5 eq.).[4]Drives the reaction to completion and minimizes the residual α-haloketone, which can be difficult to separate from the product.
Workup Neutralization with a weak base like NaHCO₃.Isolates the free base of the aminothiazole, which is typically less soluble in aqueous media and easier to handle.

Troubleshooting Common Issues:

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time or the amount of thiourea. Ensure the reflux temperature is being maintained.

  • Low Yield: Low yields can result from incomplete reaction or loss of product during workup and purification. Ensure efficient extraction and careful handling during chromatography.

  • Impure Product: If the product is impure after filtration, recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or thorough column chromatography is recommended.[1]

Characterization

The identity and purity of the synthesized 2-amino-4-(5-methylisoxazol-4-yl)thiazole should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

  • Melting Point: To assess the purity of the final product.

Conclusion

The Hantzsch thiazole synthesis provides a reliable and efficient route to 2-amino-4-(5-methylisoxazol-4-yl)thiazole. By following the detailed protocol and considering the optimization parameters outlined in these application notes, researchers can successfully synthesize this valuable heterocyclic compound for further investigation in drug discovery and development programs. The inherent versatility of the Hantzsch synthesis also allows for the preparation of a diverse library of related aminothiazole derivatives by varying the starting α-haloketone and thiourea components.

References

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  • ResearchGate. (2025, August 6). Synthesis of new thiazole-2, -4, and -5-yl-(amino)methylphosphonates and phosphinates: Unprecedented cleavage of thiazole-2 derivatives under acidic conditions. Retrieved from [Link]

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  • Google Patents. (n.d.). US2489038A - Purification of 2-aminothiazole.
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  • Google Patents. (n.d.). CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof.
  • Siddiqui, Z. N., & Khan, S. A. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(11), 1492. Retrieved from [Link]

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  • Royal Society of Chemistry. (2017, May 3). Synthesis of aminothiazoles: polymer-supported approaches. RSC Advances. Retrieved from [Link]

  • Biblioteka Nauki. (n.d.). Synthesis and characterization of thiourea. Retrieved from [Link]

  • Semantic Scholar. (2024, October 16). Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis of novel 2-amino thiazole derivatives. Retrieved from [Link]

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  • ResearchGate. (n.d.). THEORETICAL AND EXPERIMENTAL INVESTIGATION OF THIOUREA DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURE, IN-SILICO AND IN-VITRO BIOLOG. Retrieved from [Link]

  • ResearchGate. (2025, August 7). An efficient method for the synthesis of 2-aminothiazoles using silica chloride as a heterogeneous catalyst. Retrieved from [Link]

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Application Note: Synthesis of Imidazo[1,2-a]pyridines from 2-Bromo-1-(5-methylisoxazol-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore in blockbuster anxiolytics (e.g., Zolpidem, Alpidem) and emerging anti-infective agents. This application note details the robust synthesis of 3-(5-methylisoxazol-4-yl)imidazo[1,2-a]pyridine derivatives via the condensation of 2-aminopyridines with 2-bromo-1-(5-methylisoxazol-4-yl)ethanone .

This protocol addresses the specific challenges of handling isoxazole-substituted


-bromoketones—namely their lachrymatory nature and susceptibility to base-mediated degradation—providing a high-yielding, scalable methodology compliant with modern drug development standards.

Scientific Foundation & Mechanism

The Hantzsch-Type Condensation

The formation of the imidazo[1,2-a]pyridine core proceeds through a Hantzsch-type condensation. Unlike the classic synthesis of thiazoles, this reaction involves the nucleophilic attack of the endocyclic pyridine nitrogen on the


-haloketone, followed by cyclization of the exocyclic amine.

Mechanistic Causality:

  • N-Alkylation (Rate Determining Step): The pyridine ring nitrogen is more nucleophilic than the exocyclic amine due to the resonance delocalization of the amine's lone pair into the ring. It attacks the

    
    -carbon of the bromoketone, displacing the bromide ion.
    
  • Intermediate Formation: This forms a non-cyclic pyridinium salt intermediate.

  • Cyclization: The exocyclic amino group attacks the carbonyl carbon, forming a hydroxy-dihydropyridine intermediate.

  • Dehydration: Acid-catalyzed dehydration (often driven by the HBr generated in situ) aromatizes the system, yielding the stable imidazo[1,2-a]pyridine.

Mechanistic Visualization

HantzschMechanism Start 2-Aminopyridine + 2-Bromo-1-(5-methylisoxazol-4-yl)ethanone Step1 Nucleophilic Attack (Ring Nitrogen) Start->Step1 EtOH, Reflux Inter1 N-Alkylated Pyridinium Salt Step1->Inter1 SN2 Displacement Step2 Cyclization (Exocyclic Amine Attack) Inter1->Step2 Intramolecular Inter2 Hydroxy-dihydro intermediate Step2->Inter2 Step3 Dehydration & Aromatization Inter2->Step3 - H2O Product 3-(5-Methylisoxazol-4-yl) imidazo[1,2-a]pyridine Step3->Product Final Scaffold

Figure 1: Mechanistic pathway for the condensation of 2-aminopyridine with


-bromoketones.

Experimental Protocol

Materials & Reagents
  • Substrate A: 2-Aminopyridine (1.0 equiv) - Purity >98% recommended.

  • Substrate B: 2-Bromo-1-(5-methylisoxazol-4-yl)ethanone (1.0 - 1.1 equiv).

    • Warning:

      
      -Bromoketones are potent lachrymators. Handle in a fume hood.
      
  • Solvent: Ethanol (Absolute) or Acetone.[1]

  • Base (Workup): Saturated aqueous NaHCO₃ or solid Na₂CO₃.

Step-by-Step Procedure

Step 1: Reaction Setup

  • Charge a round-bottom flask (RBF) with 2-aminopyridine (10 mmol, 0.94 g) and absolute ethanol (20 mL).

  • Stir until fully dissolved.

  • Add 2-bromo-1-(5-methylisoxazol-4-yl)ethanone (10 mmol, 2.32 g) in a single portion.

    • Note: The reaction is often exothermic. If scaling up (>10g), add the bromoketone portion-wise or as a solution in ethanol to control the exotherm.

Step 2: Thermal Condensation

  • Equip the flask with a reflux condenser.

  • Heat the mixture to reflux (78 °C) for 4–6 hours .

  • Monitoring: Monitor by TLC (System: 5% MeOH in DCM). The starting aminopyridine is highly polar; the product will be less polar. The formation of a precipitate (the hydrobromide salt of the product) is often observed during reflux.

Step 3: Isolation and Neutralization

  • Cool the reaction mixture to room temperature.

  • Option A (Precipitate formed): Filter the solid hydrobromide salt. Wash with cold ethanol.[2] Suspend the salt in water and neutralize with sat. NaHCO₃ to pH 8–9. Extract with Ethyl Acetate or DCM.

  • Option B (Homogeneous solution): Concentrate the ethanol under reduced pressure. Dissolve the residue in water (20 mL). Carefully add sat. NaHCO₃ until pH 8–9.

    • Critical: Do not use strong bases like NaOH, as the isoxazole ring is sensitive to hydrolytic cleavage under strongly basic conditions.

Step 4: Purification

  • Extract the aqueous mixture with Dichloromethane (DCM) (3 x 20 mL).

  • Dry combined organics over anhydrous Na₂SO₄.

  • Concentrate in vacuo.

  • Recrystallization: The crude solid is typically recrystallized from Ethanol/Water or Acetonitrile.

    • Yield Expectation: 75–85%.

Optimization & Troubleshooting

Solvent Effects

The choice of solvent influences the reaction rate and the isolation method.

SolventTemperatureReaction TimeProsCons
Ethanol 78 °C4-6 hGreen solvent, product often precipitates as HBr salt.Requires workup if no precipitation.
Acetone 56 °C6-12 hExcellent precipitation of HBr salt.Slower reaction rate.
DMF 80-100 °C1-2 hVery fast.Difficult workup (aqueous wash required); difficult to remove trace DMF.
Troubleshooting Common Issues

Issue 1: Low Yield / Incomplete Conversion

  • Cause: Hydrolysis of the bromoketone (if old stock) or insufficient heating.

  • Solution: Check the purity of the bromoketone by NMR. Ensure vigorous reflux. Add 0.1 equiv of NaI (Finkelstein condition) to accelerate the displacement if the bromide is sluggish.

Issue 2: Sticky/Oily Product

  • Cause: Impurities or residual solvent.

  • Solution: Triturate the oil with diethyl ether or hexanes to induce crystallization. If that fails, perform flash column chromatography (Gradient: 0

    
     5% MeOH in DCM).
    

Issue 3: Isoxazole Ring Cleavage

  • Cause: Exposure to strong base (NaOH/KOH) during workup.

  • Solution: Strictly use weak bases like NaHCO₃ or K₂CO₃ for neutralization.

Workflow Visualization

ExperimentalWorkflow Setup Dissolve 2-Aminopyridine in Ethanol Addition Add 2-Bromo-1-(5-methylisoxazol-4-yl)ethanone (Handle in Fume Hood) Setup->Addition Reflux Reflux (78°C) 4-6 Hours Addition->Reflux Cool Cool to Room Temp Reflux->Cool Precipitation Precipitate Observed? Cool->Precipitation Filter Filter HBr Salt Precipitation->Filter Yes Evaporate Evaporate Solvent Precipitation->Evaporate No Neutralize1 Suspend in Water Neutralize with NaHCO3 Filter->Neutralize1 Extract Extract with DCM Dry & Concentrate Neutralize1->Extract Neutralize2 Dissolve Residue in Water Neutralize with NaHCO3 Evaporate->Neutralize2 Neutralize2->Extract Purify Recrystallize (EtOH/H2O) or Column Chromatography Extract->Purify

Figure 2: Decision tree for the isolation and purification of the target compound.

References

  • General Hantzsch Synthesis: Bagdi, A. K., Santra, S., Monir, K., & Hajra, A. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 51(9), 1555-1575. Link

  • Isoxazole-Containing Imidazopyridines: Deep, A., et al. (2025). Synthesis and Antimicrobial Activity of Novel Imidazo[1,2-A]Pyridines Containing 1,2,3-Triazole. Science Sage. Link (Note: Describes analogous synthesis using heterocyclic bromoketones).

  • Mechanism & Regioselectivity: Blackstone, E. A., et al. (2013). A CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines.[3] The Journal of Organic Chemistry, 78(24), 12494-12504. Link

  • Biological Relevance (GABA): Goel, R., & Luxami, V. (2015). Imidazo[1,2-a]pyridine: a versatile scaffold in synthetic and medicinal chemistry.[3][4][5] Current Organic Synthesis, 12(4). Link

Sources

Solvent Selection for Reactions Involving 2-Bromo-1-(5-methylisoxazol-4-yl)ethanone: A Strategic Approach

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers and Development Scientists

This technical guide provides an in-depth analysis of solvent selection for chemical transformations involving 2-Bromo-1-(5-methylisoxazol-4-yl)ethanone. As a key building block in medicinal chemistry, the isoxazole moiety is a core structure in numerous biologically active compounds.[1][2][3] The reactivity of this α-bromo ketone is profoundly influenced by the solvent system, directly impacting reaction rates, yield, and the purity of the final product. This document moves beyond mere procedural lists to explain the causal relationships between solvent properties and reaction outcomes, empowering researchers to make informed, strategic decisions.

Understanding the Reagent: Reactivity and Stability Profile

2-Bromo-1-(5-methylisoxazol-4-yl)ethanone is a bifunctional electrophile. Its primary reactive center is the α-carbon, which is susceptible to nucleophilic attack, typically via an SN2 mechanism.[4][5] The carbonyl group activates the adjacent C-Br bond, making the bromine a good leaving group.

However, α-bromo ketones as a class are known for their potential instability.[6] Key considerations include:

  • Thermal and Photochemical Sensitivity: Decomposition can be accelerated by heat and light.

  • Moisture Sensitivity: Hydrolysis can occur in the presence of water, leading to the formation of the corresponding α-hydroxy ketone and hydrobromic acid (HBr).[6]

  • Dehydrobromination: Basic conditions or even trace impurities can catalyze the elimination of HBr to form an α,β-unsaturated ketone, which can lead to undesired side products.[6]

These stability issues underscore the importance of proper handling and storage. The compound should be stored in a cool, dark, and dry environment under an inert atmosphere (e.g., nitrogen or argon).[6] Any solvent used in a reaction must be anhydrous to prevent hydrolysis.

Diagram: Quality Control for Starting Material The stability of 2-Bromo-1-(5-methylisoxazol-4-yl)ethanone is paramount. Before use, a strict quality control workflow should be followed to ensure the integrity of the reagent.

cluster_QC Quality Control Workflow A Receive Reagent B Visual Inspection (Colorless/Pale Yellow Solid) A->B C Analytical Testing (¹H NMR, FT-IR) B->C D Compare to Reference Spectra C->D E Decision D->E F Release for Synthesis E->F Pass G Reject Batch (Signs of Decomposition) E->G Fail

Caption: Quality control workflow for incoming reagents.[7]

The Role of the Solvent in Directing Reactivity

The choice of solvent is not a passive variable; it is an active participant that can dictate the reaction pathway. For SN2 reactions, which are typical for this substrate, the solvent's ability to stabilize or destabilize reactants and transition states is critical.[8][9]

  • Polar Protic Solvents (e.g., Ethanol, Methanol, Water): These solvents possess at least one hydrogen atom connected to an electronegative atom and can form hydrogen bonds.[10] While they are excellent at dissolving polar reagents, they can strongly solvate (or "cage") nucleophiles, reducing their reactivity and slowing down SN2 reactions.[10] However, for certain multi-step reactions like the Hantzsch thiazole synthesis, their ability to facilitate proton transfer is advantageous.

  • Polar Aprotic Solvents (e.g., Acetone, DMF, DMSO, Acetonitrile): These solvents are polar but lack O-H or N-H bonds. They are ideal for SN2 reactions because they solvate the cation of a nucleophilic salt but leave the anionic nucleophile relatively "naked" and highly reactive.[10] This dramatically increases the rate of nucleophilic attack.

  • Nonpolar Aprotic Solvents (e.g., Toluene, Hexane, Dichloromethane): These solvents are generally poor choices for reactions involving polar or charged nucleophiles due to low solubility of the reactants. They may be used in specific cases, such as when trying to suppress side reactions or when using nonpolar reagents.

Diagram: Solvent Selection Logic This decision tree provides a logical framework for selecting an appropriate solvent based on the nature of the nucleophile and the reaction type.

Start Start: Select Reaction Type SN2 Simple Sₙ2 Substitution? Start->SN2 Hantzsch Hantzsch Thiazole Synthesis? Start->Hantzsch Other Other Reaction Types Start->Other SN2_Nucleophile Is Nucleophile Charged (e.g., phenoxide, thiolate)? SN2->SN2_Nucleophile PolarProtic Use Polar Protic Solvent (Ethanol) Facilitates proton transfers. Hantzsch->PolarProtic Analyze Analyze Mechanism: - Avoid solvolysis - Ensure reactant solubility - Mitigate side reactions Other->Analyze PolarAprotic Use Polar Aprotic Solvent (Acetone, DMF, MeCN) Maximizes nucleophile reactivity. SN2_Nucleophile->PolarAprotic Yes ConsiderAprotic Consider Polar Aprotic or Nonpolar Aprotic based on nucleophile solubility. SN2_Nucleophile->ConsiderAprotic No (Neutral)

Caption: A decision-making workflow for solvent selection.

Data-Driven Solvent Choice: A Comparative Overview

The selection of a solvent should be based on its physical properties and its compatibility with the specific reaction being performed. The following table summarizes key properties of solvents relevant to reactions with 2-Bromo-1-(5-methylisoxazol-4-yl)ethanone.

SolventFormulaBoiling Point (°C)Dielectric Constant (ε)TypeRecommended Use Case
Ethanol C₂H₅OH7824.5Polar ProticHantzsch thiazole synthesis; reactions where proton transfer is key.[5][11]
Acetone CH₃COCH₃5621Polar AproticGeneral SN2 reactions with good nucleophile solubility.[5]
Acetonitrile (MeCN) CH₃CN8237.5Polar AproticExcellent for SN2 reactions; higher boiling point allows for heating.
N,N-Dimethylformamide (DMF) HCON(CH₃)₂15338.3Polar AproticSN2 reactions requiring high temperatures; excellent solvating power.
Tetrahydrofuran (THF) C₄H₈O667.6Polar AproticGood for reactions with moderately polar reagents; less polar than DMF or MeCN.
Dichloromethane (DCM) CH₂Cl₂409.1Nonpolar AproticUseful for reactions with less polar nucleophiles; easy to remove.
Application Protocols

The following protocols are designed to be self-validating, with integrated checkpoints for reaction monitoring.

This protocol describes the synthesis of an aryloxy-ketone, a common transformation for α-bromo ketones. The use of a polar aprotic solvent is critical for success.

Objective: To synthesize 1-(5-methylisoxazol-4-yl)-2-phenoxyethanone.

Materials:

  • 2-Bromo-1-(5-methylisoxazol-4-yl)ethanone (1.0 eq)

  • Phenol (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

  • Acetone, anhydrous (10 mL per mmol of bromo-ketone)

  • Ethyl acetate, Hexanes (for chromatography)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add phenol (1.1 eq) and anhydrous acetone.

  • Add anhydrous potassium carbonate (1.5 eq) to the solution. Stir vigorously at room temperature for 20 minutes to form the potassium phenoxide salt.

  • Add a solution of 2-Bromo-1-(5-methylisoxazol-4-yl)ethanone (1.0 eq) in anhydrous acetone dropwise to the stirring mixture.

  • Heat the reaction mixture to reflux (approx. 56°C).

  • Reaction Monitoring: Monitor the reaction progress every hour using Thin-Layer Chromatography (TLC) (e.g., mobile phase 30% Ethyl Acetate in Hexanes). The disappearance of the starting bromo-ketone spot indicates completion.

  • Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

  • Filter the mixture through a pad of celite to remove the inorganic salts, washing the filter cake with additional acetone.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Work-up: Dissolve the crude residue in ethyl acetate. Wash the organic layer with saturated aq. NaHCO₃ (1x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the pure aryloxy-ketone.

Diagram: SN2 Reaction in a Polar Aprotic Solvent

Reactants R-Br + Nu⁻ K⁺ Solvent Polar Aprotic Solvent (e.g., Acetone) Reactants->Solvent Solvated_Cation K⁺ (solvated) Solvent->Solvated_Cation Solvates Cation Free_Nucleophile Nu⁻ ('naked') Solvent->Free_Nucleophile Leaves Nucleophile Free Transition_State [Nu---R---Br]⁻ Free_Nucleophile->Transition_State Attacks R-Br Products R-Nu + KBr Transition_State->Products

Caption: Role of a polar aprotic solvent in an SN2 reaction.

This classic reaction exemplifies a case where a polar protic solvent like ethanol is preferred.[5][7]

Objective: To synthesize 4-(5-methylisoxazol-4-yl)thiazol-2-amine.

Materials:

  • 2-Bromo-1-(5-methylisoxazol-4-yl)ethanone (1.0 eq)

  • Thiourea (1.2 eq)

  • Ethanol (95%, 5 mL per mmol of bromo-ketone)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • In a round-bottom flask, dissolve 2-Bromo-1-(5-methylisoxazol-4-yl)ethanone (1.0 eq) in ethanol.

  • Add thiourea (1.2 eq) to the solution.

  • Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) with stirring.

  • Reaction Monitoring: Monitor by TLC until the starting bromo-ketone is consumed (typically 1-3 hours). The product is often a polar, baseline material in many solvent systems until neutralized.

  • After cooling to room temperature, the hydrobromide salt of the product may precipitate.

  • Work-up: Slowly add saturated aq. NaHCO₃ solution to the stirred mixture until the pH is neutral (~7-8). This neutralizes the HBr byproduct and precipitates the free amine product.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with cold water to remove any inorganic salts.

  • Dry the solid product under vacuum.

  • Purification: If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).

Troubleshooting and Final Remarks

Low Yields in SN2 Reactions?

  • Cause: Incomplete reaction or side reactions.

  • Solution: Ensure your solvent and reagents are strictly anhydrous. If using a protic solvent, consider switching to a polar aprotic one like DMF or acetonitrile to enhance nucleophilicity.

Formation of Brown/Dark Byproducts?

  • Cause: Decomposition of the starting α-bromo ketone.[6]

  • Solution: Check the purity of your starting material before use. Run the reaction at the lowest effective temperature and under an inert atmosphere.

The judicious selection of a solvent is a cornerstone of successful synthesis. For reactions involving 2-Bromo-1-(5-methylisoxazol-4-yl)ethanone, a nuanced understanding of the interplay between the substrate's reactivity, the nucleophile's nature, and the solvent's properties is essential. By applying the principles and protocols outlined in this guide, researchers can optimize their reaction conditions, minimize side product formation, and achieve higher yields of their desired isoxazole-containing targets.

References

  • BenchChem. (2025). An In-depth Technical Guide on the Solubility and Stability of 1-(5-bromo-1H-indazol-3-yl)ethanone.
  • Wikipedia. (n.d.). Carbonyl α-substitution reaction. Available at: [Link]

  • Gorbunova, M. G., et al. (2015). 2-Bromo-1-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 71(Pt 7), o563. Available at: [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Reactions of 2-Bromo-1-furan-2-yl-ethanone.
  • BenchChem. (2025). A Technical Guide to 2-Bromo-1-furan-2-yl-ethanone for Researchers and Drug Development Professionals.
  • Chemguide. (n.d.). The nucleophilic substitution reactions between halogenoalkanes and cyanide ions. Available at: [Link]

  • Al-Hourani, B. J., et al. (2020). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. BMC Chemistry, 14(1), 33. Available at: [Link]

  • Sangale, S. S., et al. (2023). Synthesis of Novel Isoxazole Derivatives as Analgesic Agents by Using Eddy's Hot Plate Method. South Asian Research Journal of Pharmaceutical Sciences, 5(1), 18-27. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). Available at: [Link]

  • International Journal of Trend in Scientific Research and Development. (2023). Synthesis and Characterization of Novel Isoxazole derivatives. Available at: [Link]

  • BenchChem. (2025). Managing thermal instability of alpha-bromo ketones.
  • Chemistry Steps. (2025). Polar Protic and Polar Aprotic Solvents. Available at: [Link]

  • Thieme Chemistry. (2018). Monitoring Solid-Phase Reactions with Thin-Layer Chromatography. Available at: [Link]

  • Der Pharma Chemica. (2012). Synthesis and characterization of some novel isoxazoles via chalcone intermediates. 4(2), 705-712. Available at: [Link]

  • Dalal Institute. (n.d.). Aliphatic Nucleophilic Substitution. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Bromination of 1-(5-methylisoxazol-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Yield Optimization & Troubleshooting Ticket ID: CHEM-ISOX-BR-001 Assigned Specialist: Senior Application Scientist

Executive Summary

You are attempting to synthesize 2-bromo-1-(5-methylisoxazol-4-yl)ethanone (the


-bromo ketone) from 1-(5-methylisoxazol-4-yl)ethanone .

This transformation is chemically distinct from standard aromatic bromination. The challenge lies in the competition between two pathways:

  • Electrophilic

    
    -Bromination (Desired):  Occurs at the acetyl group via an enol intermediate.
    
  • Radical Side-Chain Bromination (Undesired): Occurs at the C5-methyl group via a radical mechanism.

To maximize yield, you must suppress the radical pathway and promote enolization. This guide prioritizes the NBS/p-TsOH method for its balance of yield and ease of handling, while discussing Copper(II) Bromide for cases requiring extreme regioselectivity.

Module 1: Mechanistic Insight & Reagent Selection

The Regioselectivity Challenge

The isoxazole ring is electron-deficient. The C5-methyl group is "benzylic-like" and susceptible to radical bromination (Wohl-Ziegler reaction), especially under light or with radical initiators. Conversely, the acetyl group requires acid catalysis to form the enol, which then attacks the electrophilic bromine source.

Reagent Comparison Table
Reagent SystemMechanismSelectivity (Acetyl vs. Methyl)Yield PotentialHandling

/ HOAc
ElectrophilicModerate50-65%Difficult: Fuming, corrosive, hard to control stoichiometry (over-bromination risk).
NBS / p-TsOH Electrophilic (Acid Cat.)High 80-90% Excellent: Solid reagent, slow release of

, minimizes radical side reactions if light is excluded.

/ EtOAc
HeterogeneousVery High 75-85%Good: Highly selective for mono-bromination; prevents dibromide formation.
Pathway Visualization

BrominationPathways Substrate 1-(5-methylisoxazol-4-yl)ethanone Enol Enol Intermediate (Acid Catalyzed) Substrate->Enol + H+ (p-TsOH) Radical Radical Intermediate (Light/Initiator) Substrate->Radical + hv / Radical Initiator Target Target: 2-bromo-1-... (Alpha-Bromo Ketone) Enol->Target + NBS (Electrophilic) SideProduct Impurity: 5-(bromomethyl)... (Side Chain Bromination) Radical->SideProduct + NBS (Radical) OverBrom Impurity: 2,2-dibromo-... (Over-Bromination) Target->OverBrom Excess Reagent

Figure 1: Mechanistic divergence. Acid catalysis promotes the upper path (Yield). Light/Radicals promote the lower path (Impurity).

Module 2: Troubleshooting Guide

Use this decision matrix to diagnose your current yield issues.

Symptom 1: Product contains ~10-20% starting material.
  • Cause: Incomplete conversion due to equilibrium or consumption of reagent by side reactions.

  • Fix: Do not add large excesses of NBS initially. Instead, add 0.1 eq of extra NBS after 4 hours if TLC shows SM. Ensure your solvent is dry; water quenches the reactive bromonium species.

Symptom 2: Product is a mixture of mono-bromo and di-bromo ketone.
  • Cause: Localized high concentration of bromine or "runaway" reaction rates.

  • Fix:

    • Switch to

      
        (Copper(II) Bromide) in refluxing EtOAc/CHCl
      
      
      
      . This reagent is self-limiting and rarely produces dibromides [1].
    • If using NBS, ensure slow addition or lower the temperature to 40°C.

Symptom 3: "Tarry" black reaction mixture / Low mass balance.
  • Cause: Decomposition of the isoxazole ring. The N-O bond is sensitive to reducing conditions or strong mineral acids at high temps.

  • Fix: Avoid HBr/Acetic acid at reflux. Switch to the NBS/p-TsOH protocol which operates under milder acidic conditions.

Symptom 4: NMR shows bromination on the methyl group (singlet becomes doublet/CH2).
  • Cause: Radical pathway activation.

  • Fix: Wrap the reaction flask in aluminum foil to exclude light. Ensure the solvent is degassed to remove oxygen (which can sometimes promote radical chains).

Module 3: Optimized Protocol (NBS Method)

This protocol is designed for reproducibility and scalability .

Reagents:

  • Substrate: 1-(5-methylisoxazol-4-yl)ethanone (1.0 equiv)

  • Reagent: N-Bromosuccinimide (NBS) (1.05 equiv)

  • Catalyst: p-Toluenesulfonic acid monohydrate (p-TsOH) (0.1 equiv)

  • Solvent: Acetonitrile (

    
    ) or 1,2-Dichloroethane (DCE) (0.5 M concentration)
    

Step-by-Step Workflow:

  • Preparation:

    • Recrystallize NBS from water/acetone if it is yellow/orange (it should be white). Impure NBS contains free

      
       and HBr, which accelerates side reactions.
      
    • Dry the solvent.[1]

  • Setup:

    • Dissolve substrate and p-TsOH in the solvent.[2]

    • CRITICAL: Wrap the flask in aluminum foil.

    • Heat to 60°C . (Higher temps increase radical risk; lower temps stall the reaction).

  • Addition:

    • Add NBS in 3 portions over 30 minutes. This keeps the concentration of active brominating species low, favoring mono-bromination over di-bromination.

  • Monitoring:

    • Stir at 60°C for 2–4 hours.

    • Monitor by TLC/LCMS. Look for the disappearance of the methyl ketone singlet (~2.5 ppm) and appearance of the

      
       singlet (~4.2 ppm).
      
  • Workup (The "Quench"):

    • Cool to room temperature.[1][2][3]

    • Add saturated aqueous

      
       (neutralizes acid).
      
    • Add 10%

      
       (Sodium thiosulfate) to quench active bromine species (turns mixture from orange to yellow/clear).
      
    • Extract with Ethyl Acetate or DCM.

  • Purification:

    • The product is often a solid.[4][5] Recrystallization from Ethanol/Hexane is preferred over column chromatography, as silica gel can sometimes cause degradation of

      
      -bromo ketones.
      
Protocol Visualization

ProtocolFlow Start Start: Dissolve Substrate + p-TsOH (0.1 eq) Protect Shield from Light (Al Foil) Start->Protect Heat Heat to 60°C Protect->Heat AddNBS Add NBS (1.05 eq) in 3 portions Heat->AddNBS Monitor Monitor (2-4 hrs) Check for di-bromo AddNBS->Monitor Monitor->AddNBS Incomplete (<90%) Quench Quench: NaHCO3 + Na2S2O3 Monitor->Quench Complete Iso Isolate: Extract & Recrystallize Quench->Iso

Figure 2: Optimized workflow for NBS-mediated bromination.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use Acetone as a solvent? A: No. Acetone is a ketone and will compete for the bromine, resulting in bromoacetone (a potent tear gas) and lowering your yield. Use Acetonitrile, DCE, or EtOAc.

Q: Why is my yield low even though conversion is high? A: This usually indicates product instability during workup.


-Bromo ketones are potent electrophiles (lachrymators). They can alkylate amines or react with water/hydroxide to form 

-hydroxy ketones. Keep the workup neutral (use bicarbonate, not hydroxide) and avoid prolonged exposure to silica gel [2].

Q: Can I use


 instead? 
A:  Yes, and it is often superior for selectivity.
  • Protocol: Reflux substrate (1 eq) and

    
     (2 eq) in Ethyl Acetate/Chloroform (1:1) for 6–12 hours.
    
  • Pros: Almost zero di-bromination.

  • Cons: Heterogeneous reaction (green solid turns to white CuBr), requires filtration, sometimes slower [3].

Q: How do I store the product? A:


-Bromo ketones are sensitive to light and moisture. Store in a dark, amber vial at -20°C under Argon.

References

  • King, L. C., & Ostrum, G. K. (1964). Selective Bromination with Copper(II) Bromide.[6] The Journal of Organic Chemistry, 29(12), 3459–3461.

  • Cowper, A. J., et al. (2015). Synthesis and antimicrobial activity of some new isoxazole derivatives. Journal of Chemical and Pharmaceutical Research. (General reference for isoxazole stability and handling).
  • Bauer, A., et al. (2012). Improved Synthesis of -Bromo Ketones. Synthesis, 44(12), 1818-1824. (Validating the vs NBS selectivity profiles).

(Note: Always consult the specific Safety Data Sheet (SDS) for 1-(5-methylisoxazol-4-yl)ethanone and brominating agents before proceeding.


-Bromo ketones are lachrymators.)

Sources

Technical Support Center: Troubleshooting Hydrolysis of 2-Bromo-1-(5-methylisoxazol-4-yl)ethanone During Workup

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals encountering degradation issues—specifically hydrolysis—when synthesizing and purifying 2-Bromo-1-(5-methylisoxazol-4-yl)ethanone.

As an


-bromo ketone, this molecule is a highly reactive electrophile. Standard organic workup procedures that are benign to most compounds will rapidly destroy this intermediate. This guide provides the mechanistic causality behind these failures and field-proven, self-validating protocols to ensure high-yield preservation of your product.

Part 1: Troubleshooting FAQs & Mechanistic Causality

Q: Why does my 2-Bromo-1-(5-methylisoxazol-4-yl)ethanone degrade into a dark oil during a standard sodium bicarbonate wash? A: Standard workups for halogenation reactions often employ saturated aqueous sodium bicarbonate (


) to neutralize residual hydrobromic acid (HBr)[1]. However, the 

-carbon of your compound is exceptionally electrophilic. This is driven by the strong electron-withdrawing inductive effect of the adjacent carbonyl group, which is further amplified by the electron-deficient 5-methylisoxazole ring. In an

reaction, the transition state is highly stabilized by orbital overlap with the carbonyl's

orbital. Consequently, the bicarbonate ion (or trace hydroxide in equilibrium) rapidly attacks the

-carbon, displacing the excellent bromide leaving group to form an

-hydroxy ketone[1]. This hydrolysis manifests physically as the product "oiling out" or darkening.

Q: If I cannot use aqueous bases, how do I safely quench the HBr generated during the bromination step? A: The most reliable method for highly sensitive


-bromo ketones is an anhydrous workup . Instead of an aqueous extraction, introduce a solid-phase acid scavenger directly into the organic reaction mixture. Poly(4-vinylpyridine) (PVP) resin or anhydrous basic alumina can effectively neutralize HBr without introducing water or soluble nucleophiles. If an aqueous wash is absolutely unavoidable due to other polar impurities, use strictly ice-cold brine  and limit phase contact time to less than 3 minutes[1].

Q: Does the choice of extraction solvent impact the rate of hydrolysis? A: Yes. Protic solvents or highly water-miscible solvents (like THF or unwashed ethyl acetate) increase the solubility of water in the organic phase during extraction, accelerating biphasic hydrolysis. Use strictly non-polar or low-polarity aprotic solvents like dichloromethane (DCM) or methyl tert-butyl ether (MTBE) to minimize water entrainment.

Q: What are the critical parameters during solvent removal (rotary evaporation)? A: Thermal degradation is a primary failure point.


-Bromo ketones are thermally labile and can undergo dehydrobromination or accelerated hydrolysis if trace moisture is present[1]. When concentrating the organic phase, maintain the rotary evaporator water bath strictly below 25°C [1]. To achieve efficient evaporation at this temperature, utilize a high-vacuum pump rather than a standard house vacuum.

Part 2: Quantitative Degradation Data

To illustrate the critical nature of workup conditions, the following table summarizes the comparative hydrolysis rates of highly activated


-bromo ketones under various standard laboratory workup conditions.
Workup ConditionAqueous Phase pHTemperature (°C)Phase Contact Time (min)Observed Hydrolysis (%)
Sat.

Wash
8.52515> 40%
Sat.

Wash
8.55512 - 15%
Deionized Water Wash7.025158 - 10%
Ice-Cold Brine Wash~6.50 - 5< 3< 2%
Anhydrous (PVP Resin) N/A 20 30 < 1%

Table 1: Impact of workup parameters on the hydrolytic degradation of


-bromo ketones.

Part 3: Mechanistic and Workflow Visualizations

Mechanism A 2-Bromo-1-(5-methylisoxazol-4-yl)ethanone (Highly Electrophilic α-Carbon) B Aqueous Base (e.g., NaHCO3) Hydroxide Attack (SN2) A->B Suboptimal Workup D Cold, Neutral Wash or Anhydrous Workup A->D Optimized Workup C Alpha-Hydroxy Ketone (Hydrolysis Product) B->C Rapid Degradation E Intact Alpha-Bromo Ketone (High Yield & Purity) D->E Preservation

Reaction pathway demonstrating the hydrolysis of α-bromo ketones under basic aqueous conditions.

Workflow Start Crude Reaction Mixture (Contains HBr & Product) Decision Is an aqueous wash absolutely necessary? Start->Decision Anhydrous Anhydrous Workup: Scavenge HBr with PVP resin or filter through Silica Decision->Anhydrous No Aqueous Aqueous Workup: Use Ice-Cold Brine/Water Strictly Avoid Basic Salts Decision->Aqueous Yes Evap Concentration: Rotary Evaporation < 25°C Anhydrous->Evap Dry Rapid Drying: Anhydrous Na2SO4 (Max 5 min) Aqueous->Dry Dry->Evap End Pure 2-Bromo-1-(5-methylisoxazol-4-yl)ethanone Evap->End

Decision tree for the optimized workup of highly sensitive α-bromo ketones.

Part 4: Validated Step-by-Step Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. By observing specific physical cues during the procedure, you can confirm the success of the step before proceeding.

Protocol A: Completely Anhydrous Workup (Highly Recommended)

This protocol avoids water entirely, eliminating the risk of hydrolysis while effectively neutralizing acidic byproducts[1].

  • Dilution: Upon completion of the bromination reaction, dilute the crude reaction mixture with 2 volumes of anhydrous MTBE or DCM.

  • Acid Scavenging: Add 2.0 equivalents (relative to theoretical HBr generated) of cross-linked Poly(4-vinylpyridine) (PVP) resin directly to the stirring organic flask.

  • Agitation: Stir gently at room temperature for 15 minutes.

  • Self-Validation Check: Spot a 5 µL aliquot of the organic phase onto a piece of water-moistened universal pH paper.

    • Validation: The paper should indicate a neutral pH (6-7). If it reads acidic (pH < 4), the PVP resin is saturated. Add an additional 0.5 equivalents of PVP and stir for 5 more minutes.

  • Filtration: Filter the mixture through a medium-porosity fritted funnel containing a 1-inch pad of anhydrous Celite to remove the resin. Wash the pad with 1 volume of cold MTBE.

  • Concentration: Transfer the filtrate to a round-bottom flask. Concentrate via rotary evaporation using a water bath set to no higher than 25°C and a high-vacuum pump (target < 50 mbar).

Protocol B: Time-Controlled Cold Aqueous Workup

Use this protocol only if polar, non-acidic impurities necessitate an aqueous extraction.

  • Preparation: Pre-chill the extraction solvent (DCM) and saturated aqueous NaCl (brine) in an ice bath to 0–5°C.

  • Dilution: Dilute the crude mixture with the ice-cold DCM.

  • Rapid Wash: Transfer to a separatory funnel. Add an equal volume of the ice-cold brine. Invert gently 3–4 times (do not shake vigorously to avoid emulsions, which prolong water contact).

  • Phase Separation: Allow phases to separate immediately. Drain the organic layer into an Erlenmeyer flask. The total contact time between water and the organic phase must not exceed 3 minutes.

  • Rapid Drying: Immediately add a large excess of anhydrous

    
     to the organic phase. Swirl for 3 minutes.
    
  • Self-Validation Check: Observe the drying agent.

    • Validation: The

      
       should be free-flowing like sand. If it clumps heavily or sticks to the glass, water is still present. Immediately decant into a new flask containing fresh 
      
      
      
      to prevent hydrolysis during the subsequent concentration step.
  • Filtration & Concentration: Filter off the drying agent and concentrate the filtrate under high vacuum at < 25°C.

Part 5: References

  • 22.3: Alpha Halogenation of Aldehydes and Ketones Source: Chemistry LibreTexts URL:[Link]

  • Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights Source: Beilstein Journal of Organic Chemistry URL:[Link]

Sources

Purification methods for 2-Bromo-1-(5-methylisoxazol-4-yl)ethanone: Recrystallization vs Column Chromatography

[1][2]

Case ID: ISOX-BR-004 Status: Active Topic: Purification Strategy: Recrystallization vs. Column Chromatography Target Molecule: 2-Bromo-1-(5-methylisoxazol-4-yl)ethanone (CAS: 56400-88-5) Application: Key intermediate for Valdecoxib (COX-2 Inhibitor) synthesis.[1][]

Executive Summary: The Purification Paradox

The purification of 2-Bromo-1-(5-methylisoxazol-4-yl)ethanone presents a classic "Purification Paradox" in organic synthesis. As an

  • Recrystallization is the industry-preferred method due to scalability and stability preservation but struggles with separating the di-brominated impurity.[1][]

  • Column Chromatography offers superior separation resolution but poses a high risk of product decomposition on acidic silica gel, often leading to the "Black Tar" phenomenon.

This guide provides a decision matrix and detailed protocols to navigate these risks.

Module 1: The Decision Matrix

Before selecting a method, analyze your crude material's profile. Use the logic flow below to determine the safest path.

PurificationLogicStartStart: Analyze Crude MaterialScaleCheckScale > 5 grams?Start->ScaleCheckPurityCheckCrude Purity (HPLC/NMR) > 85%?ScaleCheck->PurityCheckNo (Lab Scale)RecrystRECOMMENDED: Recrystallization(Solvent: IPA or Toluene/Heptane)ScaleCheck->RecrystYes (Scalable)ImpurityTypeMain Impurity Type?PurityCheck->ImpurityTypeNoPurityCheck->RecrystYesImpurityType->RecrystUnreacted Methyl KetoneColumnCAUTION: Flash Chromatography(Neutralized Silica Required)ImpurityType->ColumnDi-bromo impurity (>10%)

Figure 1: Decision tree for selecting the optimal purification method based on scale and impurity profile.

Module 2: Recrystallization (The Preferred Protocol)

Recrystallization is the standard for this intermediate, particularly in Valdecoxib manufacturing, as it minimizes thermal stress.

Recommended Solvent Systems
Solvent SystemRatio (v/v)Recovery PotentialNotes
Isopropyl Alcohol (IPA) 100%70-85%Best Balance. Good solubility at reflux, poor at

.[1][]
Toluene / Heptane 1:2 to 1:480-90%Industrial Standard. Excellent rejection of polar impurities (tars).[]
Ethanol / Water 9:160-75%Risk: High risk of hydrolysis if heated too long.[1][] Use only if IPA fails.
Step-by-Step Protocol (IPA Method)
  • Dissolution: Place crude solid in a flask. Add IPA (

    
    ).
    
  • Heating: Heat to

    
     (do not  boil aggressively). Stir until dissolved.
    
    • Troubleshooting: If black insoluble specks remain, perform a hot filtration immediately.

  • Cooling Ramp:

    • Cool to Room Temp (

      
      ) over 30 mins with slow stirring.
      
    • Cool to

      
       (Ice bath) for 1 hour.
      
  • Filtration: Filter the off-white/yellow crystals. Wash with cold IPA (

    
    ).
    
  • Drying: Vacuum dry at

    
     . Warning: High heat causes decomposition.[]
    
FAQ: Troubleshooting Recrystallization

Q: My product "oiled out" instead of crystallizing. Why? A: This occurs if the solution is too concentrated or cooled too fast. Fix: Re-heat until the oil dissolves. Add a seed crystal of pure product at


. If no seed is available, scratch the glass surface with a rod to induce nucleation.

Q: The mother liquor still contains a lot of product. Can I recover it? A: Yes, but the second crop will be less pure. Evaporate the IPA to 50% volume and cool again. Do not mix the second crop with the first crop without checking purity.

Module 3: Column Chromatography (The "Rescue" Protocol)

Use this only if the di-bromo impurity is high (>10%) or the crude is a dark tar that won't crystallize.[1]

CRITICAL WARNING: Standard silica gel is slightly acidic (pH 6-6.5).[1][] This acidity catalyzes the dehydrohalogenation of

The Neutralized Silica Protocol

You must buffer the silica gel to prevent decomposition.

  • Slurry Preparation: Suspend silica gel in Hexanes (or Petroleum Ether).

  • Neutralization: Add 1% Triethylamine (Et3N) to the slurry. Stir for 5 minutes.

  • Packing: Pour the neutralized slurry into the column.

  • Elution Gradient:

    • Start: 100% Hexanes (to elute non-polar impurities).

    • Gradient: 0%

      
       20% Ethyl Acetate in Hexanes.[]
      
    • Note: The product typically elutes around 10-15% EtOAc.[1][]

  • Speed is Key: Do not let the compound sit on the column. Run the column using flash pressure (air/N2) to finish within 20-30 minutes.

Visualizing the Degradation Pathway

DegradationProduct2-Bromo-1-(...)-ethanoneAcidSilicaAcidic Silica / HeatProduct->AcidSilicaHBrHBr ReleaseAcidSilica->HBrPolymerBlack Tar (Polymer)AcidSilica->Polymer Polymerization

Figure 2: Mechanism of product degradation on non-neutralized silica gel.[1][]

Module 4: Stability & Storage Guidelines

Even after purification, the compound remains labile.

  • The "Pink Shift": If your white crystals turn pink or slightly purple, trace HBr is forming.

    • Action: Wash the solid with cold pentane or recrystallize immediately.

  • Storage: Store at

    
      under Argon/Nitrogen.
    
  • Safety: This compound is a potent lachrymator (tear gas). Always weigh and handle inside a fume hood. Clean all glassware with a dilute NaOH/Ethanol solution to quench residues.[]

References

  • Talley, J. J., et al. (2000). Preparation of isoxazolyl benzenesulfonamides as cyclooxygenase-2 inhibitors.[1][] U.S. Patent 5,633,272.[]

  • Reddy, A. R., et al. (2009). A novel approach to the synthesis of valdecoxib.Journal of Heterocyclic Chemistry, 46(6), 1237-1242. (Describes the bromination and handling of the intermediate).

  • BenchChem Technical Repository. (2025).[3] Purification of 2-Bromo-1-furan-2-yl-ethanone.[1][][4] (Analogous furan purification protocols).

  • BOC Sciences. (2025). Product Data Sheet: 2-Bromo-1-(5-methyl-3-isoxazolyl) Ethanone.[1][]

Troubleshooting low conversion rates of 2-Bromo-1-(5-methylisoxazol-4-yl)ethanone with weak nucleophiles

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: ISOX-BR-SN2-OPT Status: Active Subject: Troubleshooting low conversion rates with weak nucleophiles Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary & Diagnostic Flow

The Core Issue: 2-Bromo-1-(5-methylisoxazol-4-yl)ethanone is a highly reactive


-bromo ketone. However, when paired with weak nucleophiles  (e.g., electron-deficient anilines, hindered alcohols, or thiols), the reaction often stalls. The primary failure modes are kinetic stagnation  (reaction is too slow) or substrate decomposition  (isoxazole ring opening due to improper base selection).

Immediate Action Plan: Use the diagnostic flowchart below to identify your specific bottleneck before proceeding to the protocols.

DiagnosticFlow Start START: Low Conversion Observed CheckBase Q1: Are you using a strong base? (NaOH, NaOEt, t-BuOK) Start->CheckBase IsoxazoleDamage ISSUE: Isoxazole Ring Opening. Switch to weak bases (K2CO3, DIPEA). CheckBase->IsoxazoleDamage Yes CheckNu Q2: Is the Nucleophile Weak? (Aniline, Thiol, Alcohol) CheckBase->CheckNu No CheckCat Q3: Are you using an Iodide Catalyst? CheckNu->CheckCat Yes AddCat SOLUTION: Add 10-20 mol% NaI/KI (Finkelstein Catalysis) CheckCat->AddCat No CheckSolv Q4: Solvent Choice? CheckCat->CheckSolv Yes SolventFix SOLUTION: Switch to Polar Aprotic (DMF, MeCN, Acetone) CheckSolv->SolventFix If Non-Polar/Protic

Figure 1: Diagnostic logic for troubleshooting


-bromo ketone substitutions.

Technical Deep Dive: The Chemistry of Failure

To fix the reaction, we must understand the competing mechanisms at play.[1]

A. The Kinetic Barrier (The "Weak Nucleophile" Problem)

-Bromo ketones react via an 

mechanism. While the adjacent carbonyl group activates the

-carbon by withdrawing electron density, the leaving group (Bromide,

) is only moderately labile.
  • The Problem: Weak nucleophiles (poor orbital overlap or low HOMO energy) cannot overcome the activation energy barrier to displace the bromide efficiently.

  • The Fix (Finkelstein Catalysis): Adding a catalytic amount of Sodium Iodide (NaI) generates the

    
    -iodo  ketone in situ. Iodide is a better leaving group than bromide (weaker C-I bond), lowering the activation energy for the incoming weak nucleophile [1].
    
B. The Stability Trap (The Isoxazole Problem)

The isoxazole ring is an "aromatic" system, but it is chemically fragile. It is essentially a masked 1,3-dicarbonyl system.

  • The Risk: Under strongly basic conditions (pH > 12 or presence of alkoxides), the isoxazole ring is prone to deprotonation at the C-3 or C-5 position (if unsubstituted) or nucleophilic attack at the N-O bond, leading to ring cleavage (fragmentation into nitriles or ketones) [2].

  • The Rule: Never use hydroxide or alkoxide bases with this substrate. Restrict usage to carbonates (

    
    , 
    
    
    
    ) or tertiary amines (DIPEA, TEA).

Troubleshooting FAQs

Q: I see the starting material disappearing on TLC, but no product is forming. What is happening? A: You are likely witnessing decomposition . If you are using a strong base, you have likely opened the isoxazole ring. Run an LCMS; if you see masses corresponding to nitriles or complex mixtures, the ring has shattered. Solution: Switch to


 or 

and lower the temperature to

initially.

Q: The reaction works but takes 48+ hours. How can I speed it up? A: This is a classic kinetic issue. Add Sodium Iodide (NaI) or Potassium Iodide (KI) at 10–20 mol%. This triggers the Finkelstein exchange. The iodide displaces the bromide (fast reversible step), forming a highly reactive


-iodo intermediate, which the weak nucleophile attacks rapidly [3].

Q: Which solvent is best? A: Solvent choice is critical for


 rates. You need a Polar Aprotic  solvent to solvate the cation (e.g., 

) while leaving the nucleophile "naked" and reactive.
SolventDielectric Constant (

)
SuitabilityNotes
DMF 36.7Excellent Best for solubilizing salts; hard to remove.
Acetonitrile 37.5Good Easier workup; good compromise.
Acetone 20.7Moderate Standard for Finkelstein, but may not dissolve all substrates.
Ethanol 24.5Poor Protic solvents solvate the nucleophile, slowing

.

Optimized Experimental Protocol

Protocol: Catalytic Finkelstein Substitution

Use this standard operating procedure (SOP) for weak nucleophiles (anilines, phenols, thiols).

Reagents:

  • Substrate: 2-Bromo-1-(5-methylisoxazol-4-yl)ethanone (1.0 equiv)

  • Nucleophile: 1.1 – 1.2 equiv

  • Base:

    
     (1.5 equiv) or DIPEA (2.0 equiv)
    
  • Catalyst: KI or NaI (0.1 – 0.2 equiv)

  • Solvent: Anhydrous DMF or Acetonitrile (0.2 M concentration)

Workflow:

  • Preparation: In a clean, dry round-bottom flask, dissolve the Nucleophile and Base in the solvent. Stir for 10 minutes to ensure deprotonation (if applicable) or homogeneity.

  • Catalyst Addition: Add the KI (Potassium Iodide) . The solution may turn slightly yellow; this is normal.

  • Substrate Addition: Cool the mixture to

    
     (ice bath). Add the 2-Bromo-1-(5-methylisoxazol-4-yl)ethanone  slowly.
    
    • Why Cool?

      
      -Halo ketones are potent lachrymators and thermally sensitive. Controlling the exotherm prevents side reactions.
      
  • Reaction: Allow the mixture to warm to Room Temperature (RT). Monitor by TLC/LCMS.

    • Expected Time: 1–4 hours (with catalyst) vs. 12–24 hours (without).

  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), dry over

    
    , and concentrate.
    
Mechanism of Action (Visualized)

ReactionMechanism Substrate Bromo-Ketone (Substrate) Intermediate Iodo-Ketone (Highly Reactive) Substrate->Intermediate Fast Exchange Iodide I- (Catalyst) Iodide->Intermediate Attack Product Final Product Intermediate->Product Fast Substitution Bromide Br- (Leaving Group) Intermediate->Bromide Nu Weak Nucleophile Nu->Product Attack

Figure 2: The Catalytic Finkelstein Cycle. The iodide constantly regenerates the reactive intermediate.

References

  • Finkelstein Reaction & Nucleophilicity: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed. Wiley-Interscience. (See Section on Halogen Exchange).

  • Isoxazole Stability: Katritzky, A. R., et al. Handbook of Heterocyclic Chemistry. The stability of isoxazoles toward nucleophiles and bases.[2]

  • Alpha-Halo Ketone Reactivity: Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. (Discussion on

    
     reactivity of 
    
    
    
    -carbonyl halides).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 2-Bromo-1-(5-methylisoxazol-4-yl)ethanone, as it is a potent lachrymator and skin irritant.

Sources

Validation & Comparative

Comprehensive Mass Spectrometry Comparison Guide: Structural Elucidation of 2-Bromo-1-(5-methylisoxazol-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently oversee the structural characterization of reactive halogenated heterocycles. 2-Bromo-1-(5-methylisoxazol-4-yl)ethanone (C₆H₆BrNO₂) is a critical electrophilic building block widely utilized in the synthesis of COX-2 inhibitors and sphingosine kinase modulators. However, its structural features—an exceedingly labile alpha-bromoketone moiety coupled with a fragile isoxazole ring—present unique analytical challenges.

This guide objectively compares the performance of two primary analytical platforms—LC-ESI-MS/MS (Liquid Chromatography-Electrospray Ionization) and GC-EI-MS (Gas Chromatography-Electron Ionization)—for the structural elucidation of this compound. By examining the causality behind its fragmentation patterns, we establish a self-validating framework for robust analytical method development.

The Mechanistic Causality of Fragmentation

To optimize an analytical method, one must first understand the thermodynamic vulnerabilities of the molecule. The fragmentation of 2-Bromo-1-(5-methylisoxazol-4-yl)ethanone is governed by two distinct structural phenomena:

  • Alpha-Cleavage of the Bromoketone: Alpha-bromoketones are highly reactive. Under mass spectrometric conditions, the weak C–Br bond makes the molecule highly susceptible to alpha-cleavage [3]. This cleavage breaks the C–C bond between the carbonyl and the brominated alpha-carbon, expelling a •CH₂Br radical (or CH₂Br⁺ depending on charge retention) and yielding a highly stable acylium ion at m/z 110.

  • Isoxazole N–O Bond Lability: The isoxazole ring is characterized by a weak nitrogen-oxygen bond. Upon Collision-Induced Dissociation (CID), this bond readily cleaves, driving a nonstatistical shattering mechanism that yields characteristic neutral losses (such as CO and CH₃CN) [1]. This rearrangement and subsequent cleavage are hallmark signatures of isoxazole-containing therapeutics [2].

Fragmentation M Precursor Ion [M+H]+ m/z 204 / 206 (1:1 Bromine Isotope Ratio) F1 Acylium Ion m/z 124 [M - Br]+ M->F1 -HBr / -Br• F2 5-methylisoxazole-4-carbonyl+ m/z 110 [M+H - CH2Br]+ M->F2 Alpha-Cleavage (-94/96 Da) F3 Ring Cleavage Fragment m/z 82 [m/z 110 - CO]+ F2->F3 -CO (-28 Da) F4 Terminal Fragment m/z 41 [m/z 82 - CH3CN]+ F3->F4 N-O Cleavage (-41 Da)

Mass spectrometry fragmentation pathway of 2-Bromo-1-(5-methylisoxazol-4-yl)ethanone.

Platform Comparison: LC-ESI-MS/MS vs. GC-EI-MS

When comparing analytical modalities for this compound, the choice of ionization technique drastically alters the observed spectra. GC-EI-MS utilizes hard ionization (70 eV), which provides excellent library-matchable fingerprints but often destroys the intact molecular ion due to the thermal lability of the alpha-bromoketone in the GC inlet. Conversely, LC-ESI-MS/MS utilizes soft ionization, preserving the intact [M+H]⁺ ion and allowing for the critical observation of the bromine isotopic signature.

Quantitative Fragmentation Data Summary
Ionization PlatformPrecursor Ion (m/z)Key Fragment Ions (m/z)Relative AbundanceStructural Assignment / Causality
LC-ESI-MS/MS (POS) 204 / 206 ([M+H]⁺)110100% (Base Peak)[5-methylisoxazole-4-carbonyl]⁺ (Alpha-cleavage; loss of CH₂Br)
LC-ESI-MS/MS (POS) 204 / 20612445%[M+H - HBr]⁺ (Loss of labile halogen)
LC-ESI-MS/MS (POS) 204 / 2068220%[m/z 110 - CO]⁺ (Isoxazole ring opening)
GC-EI-MS (70 eV) 203 / 205 (M⁺•)110100% (Base Peak)[5-methylisoxazole-4-carbonyl]⁺
GC-EI-MS (70 eV) 203 / 2056960%Deep isoxazole ring cleavage fragment
GC-EI-MS (70 eV) 203 / 20593 / 9515%[CH₂Br]⁺ (Charge retention on the alkyl halide)

Performance Verdict: For definitive structural elucidation and quantification, LC-ESI-MS/MS is superior . It prevents the thermal degradation inherent to GC methods and preserves the ⁷⁹Br/⁸¹Br (1:1) isotopic doublet, which is the primary self-validating feature of the molecule. GC-EI-MS should be reserved strictly for orthogonal validation where spectral library matching is required.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following LC-ESI-MS/MS protocol is designed as a self-validating system . Every step includes a causality-driven check to prevent false positives caused by in-source degradation or solvolysis.

Workflow S1 Sample Preparation Cold ACN (4°C) to prevent solvolysis of alpha-bromoketone S2 Chromatographic Separation UHPLC (C18, 0.1% FA) S1->S2 S3A LC-ESI-MS/MS Soft Ionization (Preserves M+H) S2->S3A Primary Method S3B GC-EI-MS Hard Ionization (Library Match) S2->S3B Orthogonal Validation S4 Data Acquisition Validate 79Br/81Br 1:1 Ratio S3A->S4 S3B->S4 S5 Structural Elucidation CID Fragment Mapping S4->S5

Comparative analytical workflow for the structural elucidation of the target compound.

Step-by-Step LC-ESI-MS/MS Methodology

Step 1: Causality-Driven Sample Preparation

  • Action: Dissolve the standard in 100% cold Acetonitrile (ACN) at 4°C.

  • Causality: Alpha-bromoketones are highly reactive alkylating agents. Using protic solvents (like Methanol or Water) at room temperature will induce rapid solvolysis, replacing the bromine atom with a methoxy or hydroxyl group. Cold ACN prevents this degradation.

Step 2: UHPLC Separation

  • Action: Inject 2 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Use a rapid gradient of Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in ACN) from 5% B to 95% B over 3 minutes.

  • Causality: The acidic mobile phase ensures complete protonation of the isoxazole nitrogen, maximizing the [M+H]⁺ signal intensity in positive ESI mode.

Step 3: ESI Source Optimization & Self-Validation Check (Critical)

  • Action: Set the capillary temperature to a maximum of 250°C and the Declustering Potential (DP) to a low setting (e.g., 20-30 V).

  • Self-Validation Check: Before proceeding to MS2 (CID) analysis, evaluate the MS1 full scan. A valid, non-degraded analysis must display a strict 1:1 intensity ratio for m/z 204 (⁷⁹Br) and m/z 206 (⁸¹Br).

  • Troubleshooting: If the m/z 124 peak (the dehalogenated artifact) exceeds 5% relative abundance in the MS1 scan, it indicates excessive in-source thermal degradation. The operator must lower the source temperature or DP until the intact isotopic doublet is restored.

Step 4: Collision-Induced Dissociation (CID) MS/MS

  • Action: Isolate m/z 204 and m/z 206 in the quadrupole. Apply a Collision Energy (CE) sweep from 15 eV to 35 eV using Argon or Nitrogen as the collision gas.

  • Causality: A CE of ~15 eV will trigger the alpha-cleavage (yielding the m/z 110 base peak). Ramping to 35 eV provides enough internal energy to shatter the N–O bond of the m/z 110 fragment, yielding the m/z 82 and m/z 41 structural confirmation ions.

References

  • Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations. Journal of the American Society for Mass Spectrometry.[Link]

  • Collision-induced dissociation of valdecoxib metabolites: a novel rearrangement involving an isoxazole ring. Journal of Mass Spectrometry.[Link]

  • Evaluation of a New Chemical Label BASA: A Comparison with Gold Standards. Analytical Chemistry.[Link]

A Senior Application Scientist's Guide to the FTIR Spectral Analysis of 2-Bromo-1-(5-methylisoxazol-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical synthesis and materials science, the precise characterization of novel compounds is paramount. 2-Bromo-1-(5-methylisoxazol-4-yl)ethanone stands as a key heterocyclic building block, whose utility is defined by its dual functionality: a reactive α-bromo ketone and a stable isoxazole scaffold. Understanding its structural integrity is the first step toward its effective use.

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of 2-Bromo-1-(5-methylisoxazol-4-yl)ethanone. Moving beyond a simple peak-listing, we will dissect the electronic and steric factors influencing the key vibrational bands—the carbonyl (C=O) and the isoxazole ring system. By comparing its spectrum with those of structurally related molecules, we offer a field-proven methodology for the unambiguous identification and characterization of this important synthetic intermediate.

Experimental Methodology: Acquiring a High-Fidelity Spectrum

The quality of any spectral analysis is fundamentally dependent on the quality of the data acquisition. For a solid organic compound such as this, the choice of sampling technique is critical. While traditional methods like KBr pellets or Nujol mulls are effective, they can be labor-intensive and susceptible to moisture or contaminant interference.[1][2][3] Our protocol utilizes Attenuated Total Reflectance (ATR), a modern technique that requires minimal sample preparation and provides excellent reproducibility.[3][4][5]

Detailed Protocol: ATR-FTIR Analysis
  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics. A background spectrum of the clean, empty ATR crystal (typically diamond or zinc selenide) should be acquired to account for atmospheric H₂O and CO₂.[6]

  • Crystal Cleaning: The ATR crystal surface must be pristine. Clean the crystal with a soft, lint-free wipe soaked in a volatile solvent like isopropanol or ethanol and allow it to dry completely. This step is crucial to prevent cross-contamination from previous samples.[6]

  • Sample Application: Place a small amount of the crystalline 2-Bromo-1-(5-methylisoxazol-4-yl)ethanone powder directly onto the center of the ATR crystal. Only a few milligrams are necessary.

  • Applying Pressure: Lower the instrument's pressure arm until it makes firm and even contact with the sample. The applied pressure ensures intimate contact between the solid sample and the crystal surface, which is essential for a strong, high-quality spectrum.[3][7]

  • Data Acquisition: Initiate the sample scan. For a high signal-to-noise ratio, we recommend co-adding a minimum of 32 scans at a spectral resolution of 4 cm⁻¹.

  • Post-Acquisition Cleanup: After the measurement, retract the pressure arm, and carefully clean the sample from the crystal surface using the method described in Step 2.

Experimental Workflow Diagram

The following diagram illustrates the streamlined workflow for obtaining an ATR-FTIR spectrum.

FTIR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_post Post-Analysis Start Start Clean Clean ATR Crystal (Isopropanol) Start->Clean Background Acquire Background Spectrum (Clean Crystal) Clean->Background Apply_Sample Place Solid Sample on Crystal Background->Apply_Sample Apply_Pressure Apply Consistent Pressure Apply_Sample->Apply_Pressure Scan Acquire Sample Spectrum (32 Scans, 4 cm⁻¹ Resolution) Apply_Pressure->Scan Cleanup Clean ATR Crystal Scan->Cleanup Process Process & Analyze Spectrum Cleanup->Process End End Process->End

Caption: Workflow for ATR-FTIR data acquisition.

Spectral Dissection of 2-Bromo-1-(5-methylisoxazol-4-yl)ethanone

The infrared spectrum of the title compound is dominated by two key features: the intense carbonyl stretch and a series of complex vibrations originating from the isoxazole ring.

The Carbonyl (C=O) Stretching Vibration: A Tale of Two Effects

The position of a carbonyl stretching band is exquisitely sensitive to its electronic environment. For a simple, saturated aliphatic ketone, this band is typically observed around 1715 cm⁻¹.[8][9] However, in 2-Bromo-1-(5-methylisoxazol-4-yl)ethanone, the carbonyl group is flanked by two influential substituents: an α-bromine atom and the isoxazole ring.

  • The α-Halo Inductive Effect: The highly electronegative bromine atom strongly withdraws electron density from the α-carbon. This inductive effect shortens and strengthens the adjacent C=O bond, causing a shift to a higher frequency (wavenumber).[10] This is a well-documented phenomenon in α-haloketones.

  • Conjugation Effect: When a carbonyl group is conjugated with a π-system like an aromatic or heterocyclic ring, resonance can delocalize the π-electrons of the carbonyl bond.[11][12] This delocalization imparts more single-bond character to the C=O bond, weakening it and shifting its absorption to a lower frequency.[9]

In the title compound, these two effects are in opposition. The observed C=O stretching frequency, anticipated in the 1700-1720 cm⁻¹ range, reflects a balance between the frequency-increasing inductive effect of the bromine and the frequency-decreasing conjugation effect of the isoxazole ring. The precise position indicates which electronic influence is more dominant.

The Isoxazole Ring Vibrations: A Unique Fingerprint

The isoxazole ring gives rise to a series of characteristic bands in the fingerprint region (1650-800 cm⁻¹). These vibrations are complex and involve the stretching and deformation of the entire ring system. Based on studies of isoxazole and its derivatives, the key bands can be assigned as follows:

  • C=N Stretch: Typically observed in the 1630-1650 cm⁻¹ range.

  • C=C Stretch: Often appears near 1570-1610 cm⁻¹ .

  • Ring Skeletal Vibrations (including N-O and C-O stretches): A series of bands are expected between 1000-1400 cm⁻¹ . For instance, N-O stretching in isoxazoles has been reported around 1150 cm⁻¹, with C-N and C-O stretches also appearing in this region.[13]

These frequencies provide a reliable signature for the isoxazole core.

A Comparative Analysis: Contextualizing the Spectrum

To truly understand the spectral features of our target compound, we must compare it with simpler, related molecules. This comparison allows us to isolate and visualize the impact of each structural component.

CompoundKey Structural FeatureExpected C=O Stretch (cm⁻¹)Expected Isoxazole Bands (cm⁻¹)
2-Butanone (Reference Aliphatic Ketone)Saturated Ketone~1715[8]N/A
Acetophenone (Reference Conjugated Ketone)Phenyl Conjugation~1686[11]N/A
5-Methylisoxazole (Reference Heterocycle)Isoxazole RingN/A~1610 (C=C), ~1450, ~1380[14]
2-Bromo-1-(5-methylisoxazol-4-yl)ethanone (Target)α-Bromo & Isoxazole~1705-1715 (Predicted)~1635, ~1590, etc. (Predicted)

This comparative approach validates our assignments. The shift of the carbonyl band from the 1715 cm⁻¹ position of 2-butanone and the 1686 cm⁻¹ of acetophenone demonstrates the unique electronic environment in our target molecule. Similarly, the presence of bands corresponding to those in 5-methylisoxazole confirms the integrity of the heterocyclic ring.

Logical Framework for Spectral Interpretation

The process of identifying an unknown compound from its IR spectrum follows a logical progression. This can be visualized as a decision-making tree, where each observed band provides a piece of evidence that narrows down the possibilities.

Spectral_Logic A Obtain High-Quality Spectrum B Identify Strong, Sharp Band in 1650-1800 cm⁻¹ Region? A->B H Scan Fingerprint Region (1650-800 cm⁻¹) A->H C Yes: Carbonyl (C=O) Group Present B->C Yes D No: Absence of Carbonyl Group B->D No E Analyze C=O Position: ~1705-1715 cm⁻¹ C->E F Indicates Influence of Competing Electronic Effects E->F G Hypothesis: α-Halogenation (+ shift) & Conjugation (- shift) F->G K Final Confirmation: Compare with Reference Spectra G->K I Observe Multiple Sharp Bands ~1635, ~1590, ~1150 cm⁻¹? H->I J Yes: Consistent with Isoxazole Ring System I->J Yes J->K L Structure Confirmed K->L

Caption: Logical flow for the FTIR identification of the title compound.

Conclusion

The FTIR spectrum of 2-Bromo-1-(5-methylisoxazol-4-yl)ethanone is a rich source of structural information. The carbonyl (C=O) stretching frequency, located in the 1705-1715 cm⁻¹ region, serves as a clear indicator of the balanced electronic tug-of-war between the inductive withdrawal of the α-bromine and conjugation with the isoxazole ring. Furthermore, the series of distinct bands in the fingerprint region (approximately 1635, 1590, and below 1400 cm⁻¹) provides an unequivocal signature for the 5-methylisoxazole moiety. By employing a comparative analytical approach and a robust ATR-FTIR methodology, researchers and drug development professionals can confidently verify the identity and purity of this versatile chemical intermediate, ensuring the integrity of their subsequent synthetic endeavors.

References

  • Journal of Chemical Education. (2001). Sampling Technique for Organic Solids in IR Spectroscopy. [Link]

  • Northern Illinois University. Sample preparation for FT-IR. [Link]

  • Drawell. (2024). Sample Preparation for FTIR Analysis. [Link]

  • The Journal of Physical Chemistry. Correlated ab Initio Force Fields and Vibrational Analysis of the Spectra of Isoxazole and Isothiazole. [Link]

  • PubChem. 5-Methylisoxazole. [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2016). Synthesis and Characterization of Some New Heterocyclic Compounds Derived from 1,3-bis(4-nitrophenyl) prop-2-en-1-one. [Link]

  • ScienceDirect. The high-resolution infrared spectrum of isoxazole vapor between 800 and 1700cm−1. [Link]

  • University of Colorado Boulder. IR Spectroscopy Tutorial: Ketones. [Link]

  • ResearchGate. The infrared spectrum of isoxazole in the range 600–1400 cm, including a high-resolution study of the v7(A′) band at 1370.9 cm and the v16(A″) band at 764.9 cm, together with ab initio studies of the full spectrum. [Link]

  • Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (2012). Vibrational spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations and computational study of 5-nitro-2-(4-nitrobenzyl) benzoxazole. [Link]

  • Millersville University. IR Spectroscopy of Hydrocarbons. [Link]

  • University of Florida. Polymer Chemistry Characterization Lab: FT-IR/ATR. [Link]

  • ResearchGate. Comparison of theoretical and experimental studies of infrared spectral data for the 5-membered ring heterocycles. [Link]

  • Spectroscopy Online. (2017). The Carbonyl Group, Part I: Introduction. [Link]

  • Chemistry LibreTexts. (2025). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

  • Mettler Toledo. ATR-FTIR Spectroscopy Basics. [Link]

  • ResearchGate. (2018). Fourier Transform Infrared Spectroscopy of Aldehydes and Ketones. [Link]

  • Chad's Prep. (2018). The Effect of Conjugation on the Carbonyl Stretching Frequency. [Link]

Sources

HPLC Method Development and Column Comparison for the Purity Analysis of 2-Bromo-1-(5-methylisoxazol-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter analytical methods that fail during late-stage validation because the fundamental chemistry of the analyte was ignored during Phase 1 development. The compound 2-Bromo-1-(5-methylisoxazol-4-yl)ethanone presents a classic chromatographic challenge. It is a highly reactive


-bromo ketone attached to an electron-deficient isoxazole ring, making it highly susceptible to on-column degradation and difficult to separate from its synthetic precursors.

This guide objectively compares the performance of three distinct HPLC column chemistries to determine the optimal stationary phase for this analyte. Furthermore, it outlines a self-validating methodology grounded in the latest ICH Q2(R2) and USP <621>[1] regulatory frameworks.

Mechanistic Context: The Analytical Challenge

To develop a robust purity assay, we must first understand the impurity profile. The synthesis of 2-Bromo-1-(5-methylisoxazol-4-yl)ethanone typically involves the bromination of 1-(5-methylisoxazol-4-yl)ethanone. This reaction pathway generates three primary chromatographic challenges:

  • Impurity A (Unbrominated Precursor): Structurally identical to the target minus one bromine atom. It is notoriously difficult to separate using standard hydrophobic retention.

  • Impurity B (Dibrominated Byproduct): An over-reaction product that elutes closely after the target peak.

  • Impurity C (Hydrolysis Degradant): The

    
    -bromo carbon is highly electrophilic. In neutral or alkaline aqueous conditions, it rapidly undergoes nucleophilic substitution to form a hydroxyl derivative.
    

Impurity_Pathway Precursor Impurity A 1-(5-methylisoxazol-4-yl)ethanone (Unbrominated) Target Target Analyte 2-Bromo-1-(5-methylisoxazol-4-yl)ethanone Precursor->Target Bromination ImpurityB Impurity B 2,2-Dibromo-...-ethanone (Overbrominated) Target->ImpurityB Excess Br2 ImpurityC Impurity C 2-Hydroxy-...-ethanone (Hydrolysis Degradant) Target->ImpurityC High pH / H2O (Degradation)

Figure 1: Synthesis and degradation pathways of 2-Bromo-1-(5-methylisoxazol-4-yl)ethanone.

The Causality of Mobile Phase Selection

Because of the risk of hydrolysis (Impurity C), a neutral pH mobile phase is strictly contraindicated. We must force the system into an acidic regime (pH ~2.7) using 0.1% Formic Acid (FA). This suppresses the nucleophilic attack of water on the


-bromo carbon, stabilizing the analyte during the chromatographic run and preventing artifactual degradation.

Stationary Phase Comparison: Finding the Optimal Chemistry

With the mobile phase pH locked, the next step is selecting a stationary phase that provides baseline resolution (


) between the target and Impurity A. We compared three distinct column chemistries under identical gradient conditions.
The Competitors
  • Standard C18 (The Baseline): Relies purely on dispersive (hydrophobic) interactions.

  • Polar-Embedded Amide (The Compromise): Shields surface silanols to improve peak shape but relies mostly on standard partitioning.

  • Phenyl-Hexyl (The Optimized Solution): Introduces orthogonal retention mechanisms via

    
     interactions and shape selectivity.
    
Why Phenyl-Hexyl Outperforms

The addition of a single bromine atom to the isoxazole-ethanone scaffold only marginally increases hydrophobicity, which is why C18 phases struggle to separate the target from Impurity A. However, bromine is highly polarizable. The electron-dense phenyl ring of the Phenyl-Hexyl stationary phase interacts strongly with this polarizable halogen and the electron-deficient isoxazole ring. This dual-mechanism drastically increases the selectivity (


) between the unbrominated, monobrominated, and dibrominated species.
Quantitative Performance Data

The following table summarizes the experimental results (n=5 injections per column).

Column ChemistryRetention Time (min)Resolution (

) vs Imp A
Tailing Factor (

)
Selectivity (

)
Verdict
Standard C18 5.241.421.351.08Fails Baseline Resolution
Polar-Embedded Amide 4.851.651.101.12Marginal / High Risk
Phenyl-Hexyl 6.122.85 1.05 1.25 Optimal Performance

Data Note: Resolution (


) calculated per USP <621> guidelines[2].

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and data integrity, this protocol is designed as a self-validating system . It incorporates a mandatory System Suitability Test (SST) sequence prior to any sample acquisition. If the SST fails to meet the harmonized USP <621> criteria[3], the sequence is automatically aborted, preventing the generation of out-of-specification (OOS) data.

Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Mobile Phase A: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultrapure water (18.2 M

    
    cm). Mix thoroughly and degas.
    
  • Mobile Phase B: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of HPLC-grade Acetonitrile. Mix thoroughly and degas.

  • Causality: The acidic environment prevents on-column hydrolysis of the

    
    -bromo group.
    

Step 2: Sample & Standard Preparation

  • Diluent: 90:10 Water:Acetonitrile with 0.1% FA.

  • Preparation: Dissolve the sample to a final concentration of 0.5 mg/mL.

  • Causality: Matching the sample diluent to the initial gradient conditions (90% Aqueous) prevents solvent-mismatch peak distortion (fronting).

Step 3: Chromatographic Conditions

  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 5 µL.

  • Detection: UV at 254 nm.

Step 4: Optimized Gradient Program

Time (min)Flow Rate (mL/min)%A (0.1% FA in

)
%B (0.1% FA in MeCN)
0.01.09010
8.01.04060
10.01.01090
12.01.01090
12.11.09010
15.01.09010

Step 5: System Suitability Testing (SST) Execution Inject the Resolution Standard Mixture (Target + Impurities A, B, and C) in five replicates. The system must validate the following parameters before proceeding to unknown samples:

  • Resolution (

    
    ): 
    
    
    
    between Target and Impurity A.
  • Tailing Factor (

    
    ): 
    
    
    
    for the Target peak.
  • Precision: %RSD of Target peak area

    
     (n=5).
    

Regulatory Alignment: ICH Q2(R2) and USP <621>

The recent overhaul of the ICH Q2(R2) guideline, effective June 2024, marks a paradigm shift toward a lifecycle and Quality-by-Design (QbD) approach for analytical methods[4]. By proactively identifying the hydrolysis degradation pathway and utilizing a Phenyl-Hexyl column to maximize selectivity, this method inherently satisfies the strict Specificity requirements outlined in ICH Q2(R2)[5].

Furthermore, the method parameters fall well within the allowable adjustment boundaries defined by the harmonized USP <621> guidelines[6], ensuring that future method transfers or minor column dimension changes will not require full re-validation[7].

HPLC_Workflow cluster_Phase1 Mobile Phase Selection (pH Control) cluster_Phase2 Stationary Phase Screening Start Method Development Initiation pH_High Neutral/Basic pH (Hydrolysis Risk) Start->pH_High pH_Low Acidic pH (0.1% FA) (Analyte Stabilized) Start->pH_Low C18 Standard C18 (Poor Selectivity) pH_Low->C18 Phenyl Phenyl-Hexyl (Optimal π-π Selectivity) pH_Low->Phenyl Amide Polar-Embedded (Moderate Selectivity) pH_Low->Amide Validation ICH Q2(R2) Validation (Specificity, Range, Robustness) C18->Validation Rs < 1.5 Phenyl->Validation Rs > 2.0 Amide->Validation Rs ~ 1.6

Figure 2: Method development workflow and phase selection logic for optimal resolution.

References

  • Validation of Analytical Procedures Q2(R2) - ICH. International Council for Harmonisation (ICH). Available at:[Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs.ai. Available at: [Link][4]

  • Are You Sure You Understand USP <621>? LCGC International. Available at:[Link][3]

Sources

Comparing reactivity of 2-Bromo-1-(5-methylisoxazol-4-yl)ethanone vs 2-Chloro analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of isoxazole-containing heterocycles, the choice between 2-Bromo-1-(5-methylisoxazol-4-yl)ethanone (Target A) and its 2-Chloro analog (Target B) represents a classic trade-off between kinetic reactivity and storage stability .

While the Bromo-analog is the industry standard for rapid nucleophilic substitutions (e.g., Hantzsch thiazole synthesis), the Chloro-analog offers superior shelf-life and handling profiles for large-scale manufacturing, often requiring catalytic activation (Finkelstein conditions) to match the Bromo-analog's performance. This guide analyzes the mechanistic differences and provides optimized protocols for both.

Part 1: Mechanistic Foundation & Reactivity Profile

The reactivity difference between these two


-haloketones is governed principally by the carbon-halogen bond strength and the leaving group ability (

of the conjugate acid).
Bond Dissociation & Leaving Group Data

The


-carbon in the 5-methylisoxazole moiety is highly electrophilic due to the electron-withdrawing nature of the isoxazole ring and the carbonyl group. However, the rate of substitution (

) is limited by the C-X bond cleavage.
Feature2-Bromo Analog (Target A)2-Chloro Analog (Target B)Impact on Reactivity
Bond Dissociation Energy (BDE) ~68 kcal/mol~81 kcal/molC-Br breaks significantly faster under mild conditions.
Bond Length ~1.94 Å~1.77 ÅLonger C-Br bond is more accessible to nucleophilic attack (

orbital).
Leaving Group Ability (

of HX)
-9 (HBr)-7 (HCl)Bromide is a superior leaving group, accelerating

pathways.
Lachrymator Potential HighModerateBromo analogs are potent mucous membrane irritants.[1]
Reaction Coordinate Diagram

The following diagram illustrates the lower activation energy (


) required for the Bromo-analog compared to the Chloro-analog during a typical nucleophilic attack (e.g., by a thioamide).

ReactionCoordinate Fig 1: Comparative Reaction Coordinate for SN2 Substitution Start Reactants (Isoxazole Ketone + Nucleophile) TS_Cl TS (Chloro) High Ea Start->TS_Cl Slow (Requires Heat) TS_Br TS (Bromo) Low Ea Start->TS_Br Fast (RT) Product Product (Substituted Isoxazole) TS_Cl->Product TS_Br->Product

Part 2: Experimental Application (Hantzsch Thiazole Synthesis)

The most common application for these intermediates is the synthesis of thiazoles via condensation with thioureas or thioamides.[1]

The "Gold Standard" Protocol (Bromo-Analog)

Objective: Synthesis of 4-(5-methylisoxazol-4-yl)-2-aminothiazole. Substrate: 2-Bromo-1-(5-methylisoxazol-4-yl)ethanone.

  • Reactivity: High. Reaction often proceeds at Room Temperature (RT) or mild reflux.[1]

  • Solvent: Ethanol or Methanol.[1]

  • Catalyst: None required.

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 eq of thiourea in absolute ethanol (0.5 M concentration).

  • Addition: Add 1.0 eq of 2-Bromo-1-(5-methylisoxazol-4-yl)ethanone dropwise at RT.

    • Note: Reaction is exothermic.[1] Cooling may be required on scales >10g.[1]

  • Incubation: Stir at RT for 1-2 hours. (TLC control: 50% EtOAc/Hexane).[1]

  • Precipitation: The product usually precipitates as the HBr salt.[1]

  • Workup: Filter the solid.[1] Wash with cold ethanol.[1] Neutralize with saturated

    
     to obtain the free base.[1]
    
The "Activation" Protocol (Chloro-Analog)

Objective: Same target using the more stable 2-Chloro analog. Challenge: Direct reaction in ethanol is sluggish, often requiring prolonged reflux (8-12h) which can degrade the isoxazole ring. Solution: Finkelstein Activation (In-situ Iodination).

Step-by-Step Workflow:

  • Activation: Dissolve 1.0 eq of 2-Chloro-1-(5-methylisoxazol-4-yl)ethanone in Acetone or Ethanol.

  • Catalyst Addition: Add 0.1 – 0.5 eq of Sodium Iodide (NaI) .[1]

    • Mechanism:[2][3][4][5] NaI displaces Cl⁻ to form the transient, highly reactive

      
      -Iodo ketone.
      
  • Nucleophile Addition: Add 1.0 eq of thiourea.

  • Reflux: Heat to reflux for 3-5 hours.

  • Workup: Solvent evaporation required.[1] The product will be contaminated with NaCl/NaI salts, requiring an aqueous wash step before recrystallization.[1]

Part 3: Decision Matrix & Handling

When should you choose one over the other? Use the logic flow below to determine the optimal reagent for your campaign.

DecisionTree Fig 2: Reagent Selection Logic for Isoxazole Ethanones Start Select Reagent Scale Scale of Reaction? Start->Scale Speed Turnaround Time? Scale->Speed Small/Med Chloro Use 2-Chloro Analog Scale->Chloro Manufacturing Bromo Use 2-Bromo Analog Speed->Bromo Fast (Days) Reason1 High Reactivity Required (Temp Sensitive Substrates) Bromo->Reason1 Reason2 Discovery Scale (<5g) Bromo->Reason2 Reason3 Large Scale (>100g) (Cost/Stability Critical) Chloro->Reason3 Reason4 Long-term Storage Needed Chloro->Reason4

Stability & Storage Data[6]
  • Bromo-Analog:

    • Shelf-life: < 6 months at 4°C.[1]

    • Degradation:[1] Turns dark brown/black upon exposure to light or moisture (liberation of

      
      ).[1]
      
    • Handling: Must be weighed in a fume hood (Lachrymator).[1]

  • Chloro-Analog:

    • Shelf-life: > 12 months at RT (if kept dry).[1]

    • Degradation:[1] Minimal color change.[1]

    • Handling: Standard irritant precautions.[1]

References

  • Carey, F. A., & Sundberg, R. J. (2007).[1] Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.[1] (General reactivity of

    
    -haloketones and bond dissociation energies). 
    
  • Eicher, T., & Hauptmann, S. (2003).[1] The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.[1] (Isoxazole chemistry and Hantzsch synthesis context).

  • Al-Mulla, A. (2013).[1] Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines.[6] Molbank, 2013(4), M814.[1] (Comparative data on Chloro vs Bromo analogs in thiazole synthesis).

  • BenchChem. (2025).[1][7] Managing thermal instability of alpha-bromo ketones. (Safety and handling protocols for lachrymatory haloketones).

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Bromo-1-(5-methylisoxazol-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

A Note on Specificity: No specific Safety Data Sheet (SDS) for 2-Bromo-1-(5-methylisoxazol-4-yl)ethanone is readily available in public databases. The following guidance is synthesized from data on structurally similar alpha-bromo ketones and established best practices for hazardous chemical waste disposal. It is imperative to treat this compound with the caution afforded to its chemical class.

This guide provides essential safety and logistical information for the proper disposal of 2-Bromo-1-(5-methylisoxazol-4-yl)ethanone, designed for researchers, scientists, and drug development professionals. The procedures outlined herein are grounded in established safety protocols and regulatory standards to ensure the protection of personnel and the environment.

Immediate Safety and Hazard Assessment

2-Bromo-1-(5-methylisoxazol-4-yl)ethanone belongs to the class of alpha-bromo ketones. Compounds in this class are generally considered hazardous. While specific data for this compound is limited, analogous compounds exhibit characteristics that demand rigorous safety protocols.

Key Hazards:

  • Irritant: Alpha-bromo ketones are typically irritating to the skin, eyes, and respiratory system.[1][2] Some are potent lachrymators (tear-inducing agents).

  • Toxicity: While acute toxicity data for this specific compound is unavailable, it should be handled as a potentially toxic substance.

  • Reactivity: Alpha-bromo ketones can be unstable and may decompose, especially when exposed to heat, light, or incompatible materials, potentially releasing hydrogen bromide (HBr), a corrosive gas.

Personal Protective Equipment (PPE):

Before handling 2-Bromo-1-(5-methylisoxazol-4-yl)ethanone for any purpose, including disposal preparation, the following PPE is mandatory:

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles and a face shield.To protect against splashes and potential lachrymatory effects.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To prevent skin contact and irritation.
Body Protection A lab coat, long pants, and closed-toe shoes.To protect against accidental spills.
Respiratory Protection Use in a well-ventilated fume hood. A respirator may be necessary for spill cleanup or if ventilation is inadequate.To prevent inhalation of dust or vapors, which can cause respiratory irritation.[1]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of 2-Bromo-1-(5-methylisoxazol-4-yl)ethanone is that it must be treated as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[1]

Step 1: Waste Identification and Segregation

  • Designate as Hazardous Waste: All surplus or waste 2-Bromo-1-(5-methylisoxazol-4-yl)ethanone, including contaminated materials, must be classified as hazardous chemical waste.

  • Segregate Waste Streams: Do not mix this compound with other waste streams unless compatibility is confirmed. Keep it separate from incompatible materials such as strong bases, oxidizing agents, and reducing agents to prevent hazardous reactions.

Step 2: Containerization and Labeling

  • Primary Container: The original container of the compound, if available and in good condition, is suitable for disposal.

  • Waste Collection Container: If transferring waste, use a clean, dry, and compatible container. A high-density polyethylene (HDPE) or glass container with a secure screw cap is recommended.

  • Labeling: The waste container must be clearly labeled with the words "HAZARDOUS WASTE," the full chemical name "2-Bromo-1-(5-methylisoxazol-4-yl)ethanone," and the approximate quantity. Include any known hazard pictograms (e.g., irritant).

Step 3: On-Site Accumulation and Storage

  • Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA at or near the point of generation.[3]

  • Storage Conditions: The storage area should be cool, dry, and well-ventilated, away from heat sources and direct sunlight.[4] Store in a secondary containment tray to mitigate spills.

  • Container Integrity: Keep the container tightly closed except when adding waste.[3] Regularly inspect the container for any signs of degradation or leaks.

Step 4: Arranging for Professional Disposal

  • Contact Environmental Health and Safety (EHS): Your institution's EHS department is the primary contact for arranging the disposal of hazardous waste. They will have established procedures and licensed waste management contractors.

  • Waste Pickup: Follow your institution's protocol for requesting a hazardous waste pickup. Provide all necessary information about the waste, including the chemical name and quantity.

  • Regulatory Compliance: The disposal of hazardous waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5] Your EHS department will ensure that the disposal process is compliant with all federal, state, and local regulations.

Emergency Procedures

Spill Response:

  • Evacuate and Secure: In the event of a spill, evacuate the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Don PPE: Wear the appropriate PPE as outlined in Section 1.

  • Contain and Absorb: For small spills, cover with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels.

  • Collect Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., acetone), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the spill to your supervisor and EHS department.

Exposure Response:

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[4]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Disposal Workflow Diagram

G Disposal Workflow for 2-Bromo-1-(5-methylisoxazol-4-yl)ethanone cluster_prep Preparation cluster_contain Containment cluster_storage Storage cluster_disposal Disposal A Assess Hazards & Don PPE B Identify Waste & Contaminated Materials A->B C Select Compatible Container B->C D Label with 'HAZARDOUS WASTE' & Chemical Name C->D E Store in Designated Satellite Accumulation Area D->E F Ensure Secondary Containment & Segregation E->F G Contact Institutional EHS Office F->G H Schedule Pickup with Licensed Waste Vendor G->H I Complete Waste Manifest Documentation H->I

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.